3'-Chloro-5'-(trifluoromethoxy)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZQMRMVMMKCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590673 | |
| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-42-0 | |
| Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-5'-(trifluoromethoxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone
CAS Number: 886503-42-0
This technical guide provides a comprehensive overview of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
This compound is an aromatic ketone characterized by the presence of chloro and trifluoromethoxy substituents on the phenyl ring. These functional groups significantly influence its reactivity and physicochemical properties, making it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 886503-42-0 |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | ≥ 98% (GC) |
| Predicted XlogP | 3.4 |
| Storage Conditions | Room Temperature, Sealed in dry |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol (by analogy):
Reaction: Friedel-Crafts Acylation
-
Reactants:
-
1-Chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride or Acetic anhydride
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
-
Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Procedure:
-
To a cooled (0-5 °C) solution of 1-chloro-3-(trifluoromethoxy)benzene in the chosen inert solvent, slowly add the Lewis acid catalyst portion-wise while stirring.
-
Once the addition of the catalyst is complete, add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Logical Workflow for Synthesis:
Caption: Hypothetical synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of the final active ingredient.
Pharmaceutical Intermediate
This compound is utilized in the development of novel drug candidates. While specific public examples are scarce, its structural motifs are found in molecules targeting various biological pathways. For instance, substituted acetophenones are precursors to chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.
Agrochemical Synthesis
In the agrochemical sector, this intermediate is valuable for the synthesis of new pesticides and herbicides. The trifluoromethoxy group is known to increase the lipophilicity and biological activity of agrochemicals.
General Application Workflow:
Caption: Potential synthetic pathways from the core intermediate.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.
Spectroscopic Data
While a comprehensive public spectral database for this specific compound is limited, analogous structures can provide an indication of expected spectral features.
-
¹H NMR: Signals corresponding to the acetyl group (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.5-8.0 ppm) are expected.
-
¹³C NMR: Resonances for the carbonyl carbon (~196 ppm), methyl carbon (~26 ppm), and aromatic carbons (in the range of 115-160 ppm, including carbons attached to chlorine and the trifluoromethoxy group) would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1690 cm⁻¹) and C-F stretches of the trifluoromethoxy group would be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
This technical guide provides a summary of the available information on this compound. Further research into proprietary databases and scientific literature may yield more specific details on its synthesis and applications.
In-Depth Technical Guide: 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group on the aromatic ring, imparts specific physicochemical properties that make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in drug development.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 886503-42-0 | [1][2] |
| Molecular Formula | C₉H₆ClF₃O₂ | [1][2] |
| Molecular Weight | 238.59 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | 237.4 ± 40.0 °C (Predicted) | - |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | - |
| Purity | Typically ≥ 98% | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated. Researchers should obtain a Certificate of Analysis (COA) from their supplier for specific batch data.[2]
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the chloro and trifluoromethoxy substituents. The methyl protons will present as a singlet at approximately δ 2.6 ppm.
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around δ 196 ppm), the aromatic carbons (in the δ 110-160 ppm range), and the methyl carbon (around δ 26 ppm). The carbons attached to the electronegative chlorine and trifluoromethoxy groups will show characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1690 cm⁻¹. Characteristic absorptions for C-Cl, C-F, and C-O bonds will also be present, along with aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) (Predicted) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the methyl group (M-15) to form a stable acylium ion, which is a common fragmentation pathway for acetophenones.
Synthesis
A detailed synthesis for a structurally related compound, 3'-chloroacetophenone, has been described and involves the reaction of 3-chlorophenylboronic acid with an alkyl nitrile in the presence of a nickel catalyst.[3] Another patent describes the synthesis of 3'-(trifluoromethyl)acetophenone from 3-aminobenzotrifluoride through a multi-step process involving diazotization and coupling with acetaldoxime.[4] These methods could potentially be adapted for the synthesis of this compound.
Experimental Protocols
General Workflow for Synthesis via Friedel-Crafts Acylation
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be appropriate for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (e.g., around 254 nm) would be suitable for quantification.
Gas Chromatography (GC) GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment and identification. A non-polar or medium-polarity capillary column would be suitable for separation. The trifluoromethyl group can influence the retention behavior, and appropriate temperature programming would be necessary for optimal separation.
Reactivity and Potential Applications
This compound is a key intermediate in the synthesis of more complex molecules. The presence of the chloro and trifluoromethoxy groups influences the reactivity of the aromatic ring and the acetyl group.[5]
-
Pharmaceutical Development : This compound serves as a building block for the synthesis of novel drug candidates. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug design. It can be used in the development of anti-inflammatory and analgesic agents.[5][6]
-
Agrochemicals : Similar to its application in pharmaceuticals, this intermediate is used in the synthesis of new pesticides and herbicides. The halogen and trifluoromethoxy substituents can contribute to the biological activity of the final products.[5][6]
-
Material Science : The unique electronic properties imparted by the substituents make it a candidate for the synthesis of novel polymers and resins with specific chemical and physical properties.[5]
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the modulation of signaling pathways by this compound itself. However, research on other acetophenone derivatives has shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. The biological effects of substituted acetophenones are highly dependent on the nature and position of the substituents on the aromatic ring. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to improve their pharmacological profiles.[7][8][9] Further research is required to elucidate the specific biological functions of this compound.
Safety and Handling
Based on the safety data sheets of structurally similar compounds like 3'-chloro-4'-(trifluoromethoxy)acetophenone and 3'-(trifluoromethyl)acetophenone, the following safety precautions should be observed.[10]
-
Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Precautions : Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing fumes, mist, or vapor.[10]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12]
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[13]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and materials. While detailed experimental data on its properties and biological activity are not extensively documented in publicly available literature, this guide provides a summary of the available information and outlines the expected characteristics and methodologies for its handling and use in a research and development setting. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
- 1. This compound | 886503-42-0 [chemicalbook.com]
- 2. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 886503-42-0|this compound|BLD Pharm [bldpharm.com]
- 13. echemi.com [echemi.com]
3'-Chloro-5'-(trifluoromethoxy)acetophenone molecular structure
An In-depth Technical Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone
Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ketone. It details the compound's molecular structure, physicochemical properties, and potential applications, particularly as a versatile intermediate in the fields of pharmaceutical and agrochemical development. The inclusion of trifluoromethoxy and chloro groups on the acetophenone scaffold imparts unique electronic properties, increased lipophilicity, and metabolic stability, making it a valuable building block for designing complex, high-value molecules. This guide consolidates available data, presents theoretical spectroscopic analyses, and proposes detailed experimental protocols for its synthesis and characterization to support researchers, scientists, and drug development professionals.
Introduction
Acetophenones are a class of aromatic ketones that serve as fundamental precursors in organic synthesis. The strategic functionalization of the phenyl ring can significantly alter the chemical reactivity and biological activity of the resulting derivatives. The introduction of a trifluoromethoxy group (-OCF₃) is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] Similarly, the presence of a chlorine atom can influence the molecule's electronic profile and provide a site for further chemical modification through cross-coupling reactions.[2]
This compound combines these features, positioning it as a key intermediate for the synthesis of novel compounds.[2] Its applications are anticipated in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and in the formulation of advanced agrochemicals like pesticides and herbicides.[3][4] This whitepaper aims to provide a detailed technical resource on its molecular structure, properties, and experimental handling.
Molecular Structure and Identification
The core structure of this compound consists of an acetophenone backbone with a chlorine atom and a trifluoromethoxy group substituted at the meta positions (3' and 5') of the phenyl ring.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone[5] |
| CAS Number | 886503-42-0[2][6][7] |
| Molecular Formula | C₉H₆ClF₃O₂[2][5][6] |
| Molecular Weight | 238.59 g/mol [2][6] |
| SMILES | CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F[5][7] |
| InChI | InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3[5] |
| InChIKey | JIZQMRMVMMKCGE-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its functional groups. The trifluoromethoxy group significantly increases lipophilicity, a key factor in drug design.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Purity | ≥ 98% | [2][8] |
| Predicted XlogP3 | 3.4 | [5][9] |
| Topological Polar Surface Area | 26.3 Ų | [9] |
| Rotatable Bond Count | 2 | [9] |
| Heavy Atom Count | 15 | [9] |
| Storage Conditions | Sealed in dry, room temperature |[7] |
Spectroscopic Analysis (Theoretical)
While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. - Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.0 ppm), likely appearing as two singlets (or narrow triplets) and one singlet (or narrow doublet). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 195-198 ppm. - Aromatic Carbons: Six distinct signals between δ 120-150 ppm. - Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120 ppm due to coupling with fluorine. - Methyl Carbon (-CH₃): A signal around δ 26-28 ppm. |
| IR Spectroscopy | - C=O Stretch (Ketone): Strong absorption band around 1690-1710 cm⁻¹. - C-F Stretch: Strong, broad absorptions in the 1100-1300 cm⁻¹ region. - C-O Stretch (Aryl Ether): Absorption around 1250-1280 cm⁻¹. - C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region. - Aromatic C=C Bending: Absorptions around 1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 isotope peak for chlorine (~3:1 ratio). - Key Fragments: Fragments corresponding to the loss of a methyl group ([M-15]⁺) at m/z 223 and the loss of an acetyl group ([M-43]⁺) at m/z 195. |
Experimental Protocols
The following sections detail proposed methodologies for the synthesis and characterization of this compound based on established chemical principles for similar molecules.[10][11][12]
Proposed Synthesis: Friedel-Crafts Acylation
Principle: This protocol describes the synthesis via the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene using an acetylating agent and a Lewis acid catalyst.
Materials:
-
1-Chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Characterization and Purity Analysis
Objective: To confirm the identity, structure, and purity of the synthesized compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a small drop of the liquid product (or a thin film if solid) between two KBr or NaCl salt plates.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups (C=O, C-F, C-Cl).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or DCM.
-
Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
-
Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound in the mobile phase (e.g., acetonitrile/water).
-
Use a C18 reverse-phase column.
-
Develop a suitable gradient or isocratic method (e.g., 40-90% acetonitrile in water over 20 minutes).
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to determine the purity by peak area percentage.
-
Visualized Workflow: Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to final application, providing a clear visual guide for the experimental process.
Caption: Workflow for the synthesis, purification, and analysis of the target compound.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for use in research and development. Its molecular architecture, featuring both chloro and trifluoromethoxy substituents, provides a unique combination of lipophilicity, metabolic stability, and chemical reactivity. This technical guide has consolidated the available structural and physicochemical data, provided theoretical spectroscopic insights, and outlined detailed experimental protocols to facilitate its synthesis and characterization. For researchers in drug discovery and material science, this compound represents a valuable and versatile building block for creating next-generation molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 886503-42-0 [chemicalbook.com]
- 7. 886503-42-0|this compound|BLD Pharm [bldpharm.com]
- 8. 886503-42-0 | this compound - 杭州氟药药业有限公司 [fluoropharm.com]
- 9. echemi.com [echemi.com]
- 10. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathways for 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is conceptually approached as a two-stage process: the formation of the core intermediate, 1-chloro-3-(trifluoromethoxy)benzene, followed by its acylation to yield the target acetophenone.
Core Synthesis Strategy
The most direct synthetic route to this compound involves a Friedel-Crafts acylation of the precursor 1-chloro-3-(trifluoromethoxy)benzene. The primary challenge often lies in the efficient synthesis of this precursor. This guide will therefore first address the synthesis of 1-chloro-3-(trifluoromethoxy)benzene from a readily available starting material, 3-chlorophenol, followed by the detailed protocol for the subsequent acylation.
Stage 1: Synthesis of 1-chloro-3-(trifluoromethoxy)benzene from 3-Chlorophenol
The conversion of a phenol to an aryl trifluoromethyl ether is a critical transformation. While several methods exist for the trifluoromethoxylation of phenols, a common and effective approach involves a two-step sequence: O-carboxydifluoromethylation followed by a decarboxylative fluorination.[1][2]
Experimental Protocol: Two-Step Trifluoromethoxylation of 3-Chlorophenol[1][2]
Step 1a: O-Carboxydifluoromethylation of 3-Chlorophenol
-
Reaction Setup: To a solution of 3-chlorophenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Reagent: To this stirred suspension, add sodium bromodifluoroacetate (BrCF₂CO₂Na, 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 70 to 90 °C for 4 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude O-carboxydifluoromethylated intermediate. This intermediate may be used in the next step without further purification.
Step 1b: Decarboxylative Fluorination
-
Reaction Setup: Dissolve the crude intermediate from the previous step in a mixed solvent system, typically dichloromethane/water (CH₂Cl₂/H₂O) in a 10:1 ratio.
-
Addition of Reagents: To this solution, add a fluorinating agent, such as Selectfluor® II (2.0 equivalents), and a catalytic amount of a silver salt, for instance, silver nitrate (AgNO₃, 20 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 1-chloro-3-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.
| Stage | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 3-Chlorophenol | K₂CO₃, BrCF₂CO₂Na | DMF | 70-90 | 4-6 | ~80-90 (crude) |
| 1b | O-carboxydifluoromethylated intermediate | Selectfluor® II, AgNO₃ (cat.) | CH₂Cl₂/H₂O (10:1) | Room Temp. | 12-24 | 60-75 (purified) |
Table 1: Summary of reaction conditions and typical yields for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene.
Stage 2: Friedel-Crafts Acylation of 1-chloro-3-(trifluoromethoxy)benzene
The introduction of the acetyl group onto the 1-chloro-3-(trifluoromethoxy)benzene ring is achieved via a Friedel-Crafts acylation reaction.[3][4][5][6][7] Due to the presence of two deactivating groups (chloro and trifluoromethoxy), harsher reaction conditions compared to the acylation of activated benzene rings may be required. Both the chloro and trifluoromethoxy groups are meta-directing, which favors the formation of the desired 3',5'-substituted product.
Experimental Protocol: Friedel-Crafts Acylation[8]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (approximately 40-80 °C, depending on the solvent) for 2 to 6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate (NaHCO₃), and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.
| Stage | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 1-chloro-3-(trifluoromethoxy)benzene | AlCl₃, CH₃COCl | CH₂Cl₂ or 1,2-dichloroethane | 0 to Reflux | 2-6 | 70-85 |
Table 2: Summary of reaction conditions and typical yields for the Friedel-Crafts acylation.
Synthesis Pathways and Workflow Diagrams
The logical flow of the synthesis can be visualized through the following diagrams generated using the DOT language.
This guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and expected outcomes for professionals in the chemical and pharmaceutical sciences. The outlined pathways are based on established chemical principles and aim to provide a reliable foundation for the laboratory-scale synthesis of this important molecule.
References
A Technical Guide to 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone, commonly referred to as 3'-Chloro-5'-(trifluoromethoxy)acetophenone, is an aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a chloro, a trifluoromethoxy group, and a ketone, provides multiple reaction sites for chemical modifications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in pharmaceutical and agrochemical research, based on the functionalities present in the molecule and the known applications of structurally related compounds.
Chemical and Physical Properties
The fundamental properties of 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | [1] |
| CAS Number | 886503-42-0 | [2][3][4] |
| Molecular Formula | C9H6ClF3O2 | [1][3][4] |
| Molecular Weight | 238.59 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 237.4±40.0 °C (Predicted) | [2] |
| Density | 1.376±0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Synthesis
Experimental Protocol: Plausible Synthesis via Friedel-Crafts Acylation
This protocol is a representative example and may require optimization.
Materials:
-
1-Chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone.
Applications in Research and Development
Substituted acetophenones are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[5] The trifluoromethyl group, a related moiety, is known to influence biological activity and is a key component in some pesticides and herbicides.[6]
Based on the applications of structurally similar compounds, 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone is a promising intermediate for:
-
Pharmaceutical Development: As a precursor for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties.[7]
-
Agrochemicals: In the development of new herbicides and pesticides, where the trifluoromethoxy group can contribute to the efficacy and stability of the final product.[6][7]
-
Material Science: For the synthesis of specialized polymers and resins.[7]
Logical Workflow of Compound Information
The following diagram illustrates the logical flow from the fundamental properties of 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone to its synthesis and potential applications.
Caption: Information flow for 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone.
References
- 1. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 886503-42-0 [chemicalbook.com]
- 3. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 886503-42-0|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: Safety Data for 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for 3'-Chloro-5'-(trifluoromethoxy)acetophenone (CAS No. 886503-42-0). It is intended for informational purposes for a technical audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Much of the specific quantitative safety data for this compound has not been found in publicly available sources; therefore, information from structurally similar compounds is provided for context and should be interpreted with caution.
Executive Summary
This compound is a substituted acetophenone derivative used as an intermediate in chemical synthesis.[1] Based on available Safety Data Sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[2] Due to the limited availability of specific toxicological and physical hazard data, cautious handling in a laboratory setting is imperative. This guide summarizes the known safety information, highlights data gaps, and provides general safety protocols.
Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanone, 3-Acetyl-5-chloro-alpha,alpha,alpha-trifluoroanisole |
| CAS Number | 886503-42-0[2] |
| Molecular Formula | C₉H₆ClF₃O₂[3] |
| Molecular Weight | 238.59 g/mol [3] |
| Chemical Structure | |
|
| |
| Image generated based on chemical name |
Hazard Identification and Classification
GHS Classification:
Based on available SDS, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
GHS Pictogram:
Signal Word: Warning[2]
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Physicochemical Properties
| Property | This compound | 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8) | 3'-Chloroacetophenone (CAS 99-02-5) |
| Boiling Point | Data not available | 198-200 °C[6] | 227-229 °C[7] |
| Melting Point | Data not available | Data not available | Data not available |
| Flash Point | Data not available | 83 °C (closed cup)[8] | 105 °C[7] |
| Density | Data not available | 1.235 g/mL at 25 °C | 1.191 g/mL at 25 °C[7] |
| Appearance | Data not available | Colorless or pale yellow liquid[6] | Clear colorless to yellow liquid[7] |
| Solubility | Data not available | Data not available | Data not available |
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound were found in the reviewed sources. The toxicological properties of this substance have not been fully investigated.[5][9]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. The GHS classifications are likely derived from computational models or data from analogous compounds.
A general workflow for assessing the skin and eye irritation potential of a new chemical entity is outlined below.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container.[9]
-
Keep in a cool, dry, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
The logical relationship for safe handling and storage is depicted below.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]
-
If swallowed: Get medical aid. Wash mouth out with water.[9]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]
-
Specific hazards: As with many organic compounds, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride gas may be produced upon combustion.[9]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as indicated in the handling section.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9]
-
Do not let the product enter drains.
Disposal Considerations
-
Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]
-
Do not discharge to sewer systems.[10]
Regulatory Information
Safety, health, and environmental regulations specific to this product are limited. It is recommended to consult local, regional, and national regulations before use. The toxicological properties of this substance have not been fully investigated.[9]
Signaling Pathways and Mechanism of Action
There is no information available in the searched literature regarding the specific signaling pathways affected by this compound or its mechanism of toxicity. For irritants in general, the mechanism often involves disruption of cell membranes, leading to cell damage and the release of inflammatory mediators. However, this is a generalized mechanism and may not be specific to this compound.
References
- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 886503-42-0 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.com [capotchem.com]
- 6. Page loading... [guidechem.com]
- 7. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]
- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
In-Depth Technical Guide: Physical Constants of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical constants for the chemical compound 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This compound, a halogenated and ether-containing ketone, is of interest to researchers in medicinal chemistry and materials science. This document summarizes the available data and notes the absence of certain experimental values in publicly accessible literature and databases.
Core Physical and Chemical Properties
The fundamental molecular properties of this compound have been established and are presented below. This information is crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.
| Property | Value | Source |
| CAS Number | 886503-42-0 | [Aromsyn Co.,Ltd., BLD Pharm] |
| Molecular Formula | C₉H₆ClF₃O₂ | [Aromsyn Co.,Ltd., BLD Pharm] |
| Molecular Weight | 238.59 g/mol | [Aromsyn Co.,Ltd., BLD Pharm] |
| Monoisotopic Mass | 238.00084 Da | [PubChemLite] |
Experimental Physical Constants
A comprehensive search of scientific literature, chemical supplier databases, and safety data sheets did not yield experimentally determined values for the following key physical constants:
-
Melting Point: Not available in the reviewed sources.
-
Boiling Point: Not available in the reviewed sources.
-
Density: Not available in the reviewed sources.
Researchers working with this compound will need to determine these physical properties experimentally.
Predicted Physicochemical Properties
While experimental data is limited, computational models provide predictions for some physicochemical properties, which can be useful for preliminary assessments.
| Property | Predicted Value | Source |
| XlogP | 3.4 | [PubChemLite] |
| Predicted Collision Cross Section ([M+H]⁺) | 140.5 Ų | [PubChemLite] |
| Predicted Collision Cross Section ([M+Na]⁺) | 151.2 Ų | [PubChemLite] |
| Predicted Collision Cross Section ([M-H]⁻) | 140.9 Ų | [PubChemLite] |
Experimental Protocols and Methodologies
Logical Workflow for Characterization
The following diagram illustrates a general logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: General workflow for synthesis and characterization of the target compound.
Spectroscopic Data of 3'-Chloro-5'-(trifluoromethoxy)acetophenone: A Technical Guide
For Immediate Release
This technical guide provides a summary of the available and predicted spectroscopic data for 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data for this specific compound, this document leverages data from structurally similar analogs to predict its spectroscopic characteristics.
Physicochemical Properties and Predicted Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| SMILES | CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F |
| InChI | InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12,13)/h2-4H,1H3 |
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.0081 |
| [M+Na]⁺ | 261.0000 |
| [M+K]⁺ | 276.9740 |
| [M+NH₄]⁺ | 256.0346 |
Spectroscopic Data of Structural Analogs
To estimate the spectroscopic properties of this compound, data from two key structural analogs, 3'-Chloroacetophenone and 3'-(Trifluoromethyl)acetophenone, are presented below.
3'-Chloroacetophenone
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.91 | t | 1.8 | Ar-H |
| 7.82 | ddd | 7.7, 1.6, 1.1 | Ar-H |
| 7.53 | m | Ar-H | |
| 7.41 | t | 7.8 | Ar-H |
| 2.59 | s | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 196.6 | C=O |
| 138.7 | Ar-C |
| 134.9 | Ar-C |
| 132.9 | Ar-CH |
| 129.9 | Ar-CH |
| 128.3 | Ar-CH |
| 126.3 | Ar-CH |
| 26.5 | -CH₃ |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 154 | 35% | [M]⁺ |
| 139 | 100% | [M-CH₃]⁺ |
| 111 | 49% | [M-CH₃-CO]⁺ |
| 75 | 20% | [C₆H₄Cl]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| ~3070 | Aromatic C-H stretch |
| ~1685 | C=O stretch (ketone) |
| ~1570, 1470 | Aromatic C=C stretch |
| ~800 | C-Cl stretch |
3'-(Trifluoromethyl)acetophenone
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.21 | s | Ar-H |
| 8.15 | d | Ar-H |
| 7.85 | d | Ar-H |
| 7.63 | t | Ar-H |
| 2.66 | s | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 196.7 | C=O |
| 138.1 | Ar-C |
| 131.6 | Ar-CH |
| 131.2 (q) | Ar-C-CF₃ |
| 129.5 | Ar-CH |
| 129.4 (q) | Ar-CH |
| 124.9 (q) | Ar-CH |
| 123.7 (q) | -CF₃ |
| 26.7 | -CH₃ |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 188 | 40% | [M]⁺ |
| 173 | 100% | [M-CH₃]⁺ |
| 145 | 55% | [M-CH₃-CO]⁺ |
| 125 | 15% | [C₇H₄F₃]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| ~3070 | Aromatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1600, 1450 | Aromatic C=C stretch |
| ~1330, 1170, 1130 | C-F stretches (CF₃) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or more polar molecules. The instrument is calibrated using a known standard to ensure accurate mass measurements.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Discovery and history of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and potential drug discovery. Due to the limited publicly available data on this specific molecule, this document summarizes existing information from chemical suppliers and databases. It also presents a hypothetical synthetic pathway based on a structurally similar compound to illustrate a potential manufacturing process. This guide is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the current knowledge gaps regarding this compound.
Discovery and History
The specific details surrounding the initial discovery and developmental history of this compound are not extensively documented in peer-reviewed scientific literature. Its availability from various chemical suppliers suggests its use as a chemical intermediate and a building block in the synthesis of more complex molecules for research and development purposes, particularly in the fields of pharmaceuticals and functional materials.[1] The compound is offered for custom synthesis, indicating its role in specialized research applications rather than large-scale industrial production.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 886503-42-0 | Chemical Supplier Data[1][2][3] |
| Molecular Formula | C9H6ClF3O2 | Chemical Supplier Data[1][2][3][4] |
| Molecular Weight | 238.59 g/mol | Chemical Supplier Data[1][2][3] |
| Monoisotopic Mass | 238.00084 Da | Predicted[5] |
| XlogP | 3.4 | Predicted[5] |
| Physical Form | Liquid | Supplier Data |
| Purity | ≥ 98% | Chemical Supplier Data[1] |
| Storage | Sealed in dry, room temperature | Supplier Data[3] |
Synthesis and Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a potential synthetic route can be hypothesized based on the synthesis of a structurally related compound, 3-chloro-5-(trifluoromethyl)acetophenone. The following is a plausible multi-step synthesis adapted from patent literature for a similar molecule.
It is critical to note that this is a hypothetical pathway and would require optimization and validation for the synthesis of this compound.
Hypothetical Synthetic Pathway
A potential synthetic route could involve a multi-step process starting from a substituted aniline, followed by diazotization, halogenation, Grignard reagent formation, and finally acylation.
Caption: Hypothetical synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
The following protocol is an adaptation and should be treated as a conceptual guide.
Step 1: Diazotization of a Substituted Aniline
-
A solution of the appropriate starting aniline in a suitable solvent (e.g., aqueous sulfuric acid) is cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
Step 2: Halogenation (Sandmeyer-type Reaction)
-
The freshly prepared diazonium salt solution is added to a solution of a copper(I) halide (e.g., CuCl) in the corresponding hydrohalic acid (e.g., HCl).
-
The reaction is stirred and may be gently warmed to drive the replacement of the diazonium group with a halide.
-
The product is then extracted with an organic solvent.
Step 3: Formation of a Grignard Reagent
-
The halogenated intermediate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are added, and the mixture is gently heated to initiate the reaction.
-
The reaction is maintained at a suitable temperature until the magnesium is consumed.
Step 4: Acylation
-
The Grignard reagent is cooled and an acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise.
-
The reaction is stirred until completion.
Step 5: Work-up and Purification
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or distillation.
Spectroscopic Data
No experimentally determined spectroscopic data for this compound is publicly available. Researchers should obtain a Certificate of Analysis (COA) from the supplier for specific batch data. For reference, the expected types of spectroscopic data are listed below, along with predicted mass spectrometry data.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the methyl carbon, and the carbon of the trifluoromethoxy group. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹, and bands for C-Cl, C-F, and C-O stretches. |
| Mass Spectrometry (Predicted) | [M+H]⁺: 239.00812, [M+Na]⁺: 260.99006, [M-H]⁻: 236.99356.[5] |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no information in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Its potential applications in drug development would likely be as an intermediate in the synthesis of more complex active pharmaceutical ingredients.
The current state of knowledge regarding the biological interactions of this compound is represented in the diagram below.
Caption: Current lack of data on the biological activity of this compound.
Conclusion
This compound is a readily available, yet poorly documented, chemical compound. Its structural features, including the chloro, trifluoromethoxy, and acetophenone moieties, make it a potentially valuable building block for the synthesis of novel compounds in various fields, including medicinal chemistry. This guide provides a summary of the currently available technical information. Further research is required to fully characterize its physicochemical properties, develop a validated synthetic protocol, and explore its potential biological activities. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information.
References
- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | 886503-42-0 [chemicalbook.com]
- 3. 886503-42-0|this compound|BLD Pharm [bldpharm.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Review of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chloro-5'-(trifluoromethoxy)acetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its trifluoromethoxy and chloro substitutions on the acetophenone core create a unique electronic and steric profile, making it a valuable building block for targeted molecular design. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, a proposed synthesis protocol, and a discussion of its potential, yet currently undocumented, biological significance. While the direct biological activity of this compound is not extensively reported, its role as a synthetic precursor suggests its importance in the development of bioactive molecules.
Chemical and Physical Properties
This compound, with the CAS Number 886503-42-0, is characterized by the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol .[1] The presence of both a chlorine atom and a trifluoromethoxy group on the phenyl ring significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886503-42-0 | ChemicalBook[1] |
| Molecular Formula | C9H6ClF3O2 | ChemicalBook[1] |
| Molecular Weight | 238.59 g/mol | ChemicalBook[1] |
| Appearance | Not specified in literature | N/A |
| Boiling Point | Predicted: 237.4 ± 40.0 °C | ChemicalBook |
| Density | Predicted: 1.376 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in water | Thermo Scientific[2] |
Note: Some physical properties are predicted and have not been experimentally verified in the reviewed literature.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. A Chinese patent describes the synthesis of the similar compound 3-chloro-5-trifluoromethyl trifluoroacetophenone, which involves a multi-step process starting from o-aminobenzotrifluoride.[3] This process includes bromination, chlorination, diazotization, deamination to form 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by a Grignard reaction with an acylation reagent.[3]
A likely synthetic pathway for this compound would involve the acylation of 1-chloro-3-(trifluoromethoxy)benzene. The following is a proposed experimental protocol based on standard acylation reactions of aromatic compounds.
Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (1.1 eq) is added portion-wise at 0 °C.
-
Acylation: Acetyl chloride or acetic anhydride (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Characterization Data:
-
¹H NMR: To identify the chemical shifts and coupling constants of the aromatic and methyl protons.
-
¹³C NMR: To confirm the number and chemical environment of the carbon atoms.
-
IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
There is a significant lack of published data on the specific biological activities of this compound itself. However, the broader class of acetophenone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties. These include activities as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, and as precursors to chalcones with antimicrobial and anti-inflammatory properties.[4][5][6]
The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[7] Therefore, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. Its derivatives are likely to be investigated for a variety of therapeutic targets. For instance, a structurally similar compound, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, is an intermediate in the synthesis of Mabuterol, a selective β2 adrenoreceptor agonist.[8]
Given the absence of specific biological data, no signaling pathways or mechanisms of action can be definitively described for this compound at this time.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. While its own biological profile is not yet characterized in the available literature, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. Further research is warranted to explore the pharmacological effects of this compound and its derivatives. The proposed synthesis provides a framework for its preparation, which will be crucial for enabling such future investigations. Researchers and drug development professionals are encouraged to consider this molecule as a versatile building block in their synthetic endeavors.
References
- 1. This compound | 886503-42-0 [chemicalbook.com]
- 2. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Mabuterol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcone, pyrazole, and oxime derivatives from 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This starting material is a valuable building block in medicinal chemistry and agrochemical research, and its derivatives are of significant interest for developing novel compounds with potential biological activities. The trifluoromethoxy and chloro- substituents offer unique electronic properties and lipophilicity that can influence the pharmacological profile of the resulting derivatives.
Key Synthetic Pathways
This compound serves as a versatile precursor for a variety of derivatives through reactions primarily involving its acetyl group. The main synthetic routes explored in these notes are:
-
Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes to form chalcone derivatives. Chalcones are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
-
Cyclization to Pyrazoles: Subsequent reaction of the synthesized chalcones with hydrazine or its derivatives to yield pyrazole compounds. Pyrazoles are a class of heterocyclic compounds frequently found in pharmaceuticals.[3][4][5]
-
Oximation: Reaction with hydroxylamine to produce oxime derivatives. Oximes are important intermediates in organic synthesis and can also exhibit biological activity.
The following sections provide detailed experimental protocols for these synthetic transformations, along with tables summarizing key reaction parameters for easy comparison and logical diagrams to visualize the workflows.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic routes from the starting material.
Application Note 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[6][7] This reaction is robust and can be performed with a variety of substituted aldehydes to generate a library of chalcone derivatives. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for many of their biological activities.[8]
Table 1: Summary of Reaction Parameters for Chalcone Synthesis
| Parameter | Recommended Conditions |
| Solvent | Ethanol or Methanol |
| Base Catalyst | 40-60% aqueous NaOH or KOH |
| Reactant Ratio | 1:1 (Acetophenone:Aldehyde) |
| Temperature | 0-5°C initially, then room temp. |
| Reaction Time | 12-24 hours |
| Work-up | Acidification with dilute HCl |
| Purification | Recrystallization from ethanol |
Experimental Protocol 1: General Procedure for Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Addition of Aldehyde: Add 1 equivalent of the desired substituted aromatic aldehyde to the solution and stir until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.
-
Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][9]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone derivative.[2]
-
Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol to obtain the pure chalcone.
Diagram 2: Claisen-Schmidt Condensation Workflow
Caption: Step-by-step workflow for chalcone synthesis.
Application Note 2: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles can be readily synthesized by the cyclization of chalcones with hydrazine or substituted hydrazines.[4] This reaction typically proceeds in the presence of an acid catalyst, such as acetic acid, and results in the formation of a five-membered heterocyclic ring.[4]
Table 2: Summary of Reaction Parameters for Pyrazole Synthesis
| Parameter | Recommended Conditions |
| Solvent | Glacial Acetic Acid or Ethanol |
| Reactant | Hydrazine hydrate or Phenylhydrazine |
| Temperature | Reflux (75-80°C) |
| Reaction Time | 4-8 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Recrystallization |
Experimental Protocol 2: General Procedure for Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 equivalent) in glacial acetic acid.[4]
-
Hydrazine Addition: Add an excess of hydrazine hydrate or phenylhydrazine (e.g., 3 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours at approximately 75-80°C. Monitor the reaction's completion using TLC.[3][4]
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The solid pyrazole derivative that precipitates is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]
Diagram 3: Pyrazole Synthesis from Chalcone
Caption: Workflow for the synthesis of pyrazoles.
Application Note 3: Synthesis of Oxime Derivatives
The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. This reaction is a straightforward method to derivatize the ketone functionality.
Table 3: Summary of Reaction Parameters for Oxime Synthesis
| Parameter | Recommended Conditions |
| Solvent | Ethanol/Water |
| Reagents | Hydroxylamine hydrochloride, Potassium hydroxide |
| Temperature | Reflux |
| Reaction Time | 30-45 minutes |
| Work-up | Cooling and filtration |
| Purification | Recrystallization |
Experimental Protocol 3: General Procedure for Oxime Synthesis
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride in water and a separate solution of potassium hydroxide in water.
-
Reaction Setup: In a round-bottom flask, add the hydroxylamine hydrochloride solution and the potassium hydroxide solution and stir at room temperature.
-
Addition of Ketone: Add this compound to the stirring solution.
-
Reaction: Reflux the reaction mixture for 30-45 minutes.
-
Isolation: Cool the reaction mixture. The oxime product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure oxime.
Diagram 4: Oxime Synthesis Workflow
Caption: Step-by-step workflow for oxime synthesis.
References
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. ijirt.org [ijirt.org]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
Application Notes and Protocols for 3'-Chloro-5'-(trifluoromethoxy)acetophenone and Structurally Related Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chloro-5'-(trifluoromethoxy)acetophenone is a fluorinated aromatic ketone that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, suggests its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. While specific, detailed experimental protocols for the use of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from related, well-studied compounds. This document provides an overview of its potential applications and detailed protocols for a structurally similar and industrially relevant compound, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, an key intermediate in the synthesis of the insecticide afoxolaner.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 886503-42-0 |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| Appearance | Not specified in available literature |
| Purity | Typically offered at ≥98% |
Predicted Reactivity and Potential Applications
Based on the general reactivity of acetophenones and the electronic properties of its substituents, this compound can be expected to undergo several key transformations, making it a valuable synthetic intermediate.
-
Carbonyl Group Chemistry: The ketone functionality is a primary site for a variety of reactions:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in further synthetic steps, such as esterification or etherification.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.
-
Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.
-
Condensation Reactions: Aldol or Claisen-Schmidt condensations with aldehydes or other ketones can be used to form α,β-unsaturated ketones, which are versatile intermediates.
-
-
α-Halogenation: The methyl group adjacent to the carbonyl can be halogenated, typically with bromine or N-chlorosuccinimide, to produce an α-haloacetophenone. This introduces a reactive site for nucleophilic substitution, enabling the synthesis of a wide range of derivatives, including aminoketones, alkoxyketones, and heterocyclic compounds like thiazoles and imidazoles.
-
Aromatic Ring Chemistry: The substituted phenyl ring can undergo further functionalization, although the electron-withdrawing nature of the chloro and trifluoromethoxy groups will direct incoming electrophiles to specific positions and may require forcing conditions for electrophilic aromatic substitution. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed at the chloro-position, although this may also require specific catalytic systems.
The combination of these reactive sites makes this compound a promising starting material for the synthesis of novel compounds in medicinal and materials chemistry.
Case Study: Synthesis of an Afoxolaner Intermediate
Due to the limited specific data on this compound, we present a detailed protocol for a closely related compound, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, which is a key intermediate in the synthesis of the veterinary pharmaceutical afoxolaner.[1][2] This example illustrates the industrial application of a similar building block.
Synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
A common route to this intermediate involves the diazotization of a substituted aniline followed by a reduction and subsequent acylation. A representative synthetic pathway is outlined below.
Caption: Synthetic pathway to an afoxolaner intermediate.
Experimental Protocol: Synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
This protocol is a generalized representation based on common organic synthesis methodologies.
Materials:
-
3-Amino-5-chlorobenzotrifluoride
-
Sulfuric acid
-
Sodium nitrite
-
Hypophosphorous acid (50%) or Ethanol
-
Cuprous oxide (catalyst for reduction)
-
Trifluoroacetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Diazotization and Reduction:
-
Dissolve 3-amino-5-chlorobenzotrifluoride in a suitable solvent and cool to 0°C.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Stir the mixture for 1-2 hours to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of hypophosphorous acid and a catalytic amount of cuprous oxide.
-
Slowly add the diazonium salt solution to the hypophosphorous acid solution. Vigorous gas evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the product, 1-chloro-3-(trifluoromethyl)benzene, with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Purify by distillation.
-
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add trifluoroacetic anhydride dropwise.
-
Slowly add a solution of 1-chloro-3-(trifluoromethyl)benzene in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, can be purified by vacuum distillation or column chromatography.[1]
-
Quantitative Data (Illustrative):
| Reactant | Molar Equiv. | Yield (%) | Purity (%) |
| 3-Amino-5-chlorobenzotrifluoride | 1.0 | - | - |
| Sodium Nitrite | 1.1 | - | - |
| Hypophosphorous Acid | 2.0 | - | - |
| 1-Chloro-3-(trifluoromethyl)benzene | 1.0 | - | - |
| Trifluoroacetic anhydride | 1.2 | 87.2 | 99.5 |
Note: Yields and purities are illustrative and can vary based on reaction scale and purification methods.
General Workflow for Derivatization of Acetophenones
The following diagram illustrates a general workflow for the synthesis of derivatives from an α-haloacetophenone, which can be prepared from this compound.
Caption: Derivatization workflow from an acetophenone.
Conclusion
References
Application Notes and Protocols for 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity and potential applications of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a versatile intermediate in the pharmaceutical and agrochemical industries. The protocols detailed below are exemplary methods for common synthetic transformations involving this compound, based on established organic chemistry principles and published procedures for structurally related molecules.
Introduction
This compound (CAS No. 886503-42-0) is an aromatic ketone featuring a trifluoromethoxy group and a chlorine atom on the phenyl ring.[1][2] These electron-withdrawing substituents significantly influence the molecule's reactivity, making it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, can enhance properties such as lipophilicity and metabolic stability, which are highly desirable in the development of new pharmaceuticals and agrochemicals.[3][4] This compound serves as a key intermediate for creating novel drug candidates, including those with potential anti-inflammatory and analgesic properties, as well as for the formulation of potent herbicides and pesticides.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference Compound Data |
| Molecular Formula | C₉H₆ClF₃O₂ | - |
| Molecular Weight | 238.59 g/mol | - |
| CAS Number | 886503-42-0 | - |
| Appearance | White to light yellow powder/crystal | - |
| Purity | ≥98% (GC) | - |
| ¹³C NMR (CDCl₃) | Predicted shifts based on analogs | 3'-Chloroacetophenone: δ 26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6 ppm[5] |
| 3'-(Trifluoromethyl)acetophenone: Multiple peaks, refer to spectral data[6] | ||
| ¹H NMR (CDCl₃) | Predicted shifts based on analogs | 3-Chloroacetophenone: δ 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H)[7] |
Reaction Mechanisms and Synthetic Applications
The reactivity of this compound is primarily dictated by two functional groups: the carbonyl group of the acetophenone moiety and the substituted aromatic ring.
1. Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing nature of the chloro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of important synthetic transformations.
2. Electrophilic Aromatic Substitution: The acetyl, chloro, and trifluoromethoxy groups are all deactivating and meta-directing for electrophilic aromatic substitution. Therefore, further substitution on the aromatic ring is generally disfavored and would require harsh reaction conditions.
Below are detailed protocols for key reactions involving this compound.
Application Note 1: Synthesis of Tertiary Alcohols via Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent provides a straightforward route to tertiary alcohols, which are common motifs in medicinal chemistry.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, and other standard glassware (oven-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.
Quantitative Data (Exemplary):
| Reactant | Product | Reagent | Solvent | Time (h) | Yield (%) |
| This compound | 1-(3-Chloro-5-(trifluoromethoxy)phenyl)-1-phenylethanol | Phenylmagnesium bromide | Diethyl ether | 3 | 75-85 |
Workflow Diagram: Grignard Reaction
Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.
Application Note 2: Reduction to Secondary Alcohols
The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation that provides access to chiral building blocks and other important intermediates. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data (Exemplary):
| Reactant | Product | Reagent | Solvent | Time (h) | Yield (%) |
| This compound | 1-(3-Chloro-5-(trifluoromethoxy)phenyl)ethanol | NaBH₄ | Methanol | 2 | 90-98 |
Application Note 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities. They can be synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Benzaldehyde (or a substituted benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add aqueous NaOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data (Exemplary):
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | (E)-1-(3-Chloro-5-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one | NaOH | Ethanol | 5 | 80-90 |
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Mechanism of Claisen-Schmidt condensation for chalcone synthesis.
Potential Signaling Pathway Involvement
Derivatives of substituted acetophenones are being investigated for their potential to modulate various biological pathways. For instance, chalcones have been shown to interact with multiple signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways. The unique electronic properties of this compound make its derivatives interesting candidates for screening as inhibitors or modulators of such pathways.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of an inflammatory signaling pathway by a derivative.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. The presence of electron-withdrawing groups facilitates key transformations at the carbonyl carbon, providing access to a diverse range of molecular architectures. The exemplary protocols provided herein offer a starting point for the exploration of its synthetic utility.
References
- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Chloroacetophenone(99-02-5) 13C NMR [m.chemicalbook.com]
- 6. 3'-(Trifluoromethyl)acetophenone(349-76-8) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone in pharmaceutical development and quality control settings. The protocols described below are based on established analytical techniques for substituted acetophenones and related aromatic ketones.
Introduction
This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of this compound in process samples and as a quality control measure for raw materials.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Methanol (HPLC grade).
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[1] Filter and degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[1]
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
5. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the analysis of trace levels of this compound, particularly in complex matrices or for impurity profiling.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
2. Preparation of Solutions
-
Diluent: Methanol or Dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 238, 223, 169).
4. Sample Preparation
-
Dissolve the sample in the chosen diluent to a concentration within the calibration range.
-
If necessary, perform liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.[3]
-
Filter the final extract through a 0.22 µm syringe filter.
5. Analysis and Quantification
-
Inject the standard solutions to create a calibration curve based on the peak area of the primary quantifier ion.
-
Inject the prepared sample.
-
Quantify this compound in the sample using the calibration curve.
Data Presentation
Table 2: GC-MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[4][5] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6] The acceptance criteria for these parameters should be predefined based on the application of the method.
References
Application Notes and Protocols: The Utility of 3'-Chloro-5'-(trifluoromethoxy)acetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Chloro-5'-(trifluoromethoxy)acetophenone as a versatile starting material in medicinal chemistry. This document outlines its potential in the synthesis of bioactive scaffolds, presents exemplary, detailed experimental protocols for the synthesis of chalcones and pyrazoles, and includes representative quantitative data and relevant biological pathways.
Introduction
This compound is a valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts distinct physicochemical properties to derivative molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound an attractive starting point for the discovery of novel therapeutic agents.
Key Applications in Medicinal Chemistry
The reactivity of the acetophenone moiety allows for a variety of chemical transformations, making it a suitable precursor for a diverse range of molecular scaffolds. Key applications include, but are not limited to:
-
Synthesis of Chalcones: As α,β-unsaturated ketones, chalcones are precursors to flavonoids and other heterocyclic compounds and are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
-
Formation of Pyrazoles: Pyrazole-containing molecules are a prominent class of compounds in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.
-
Development of Kinase Inhibitors: The 3-chloro-5-(trifluoromethoxy)phenyl moiety can be incorporated into scaffolds targeting the ATP-binding site of various kinases, which are crucial targets in oncology and immunology.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of key bioactive scaffolds starting from this compound.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (40%)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted aromatic aldehyde in 30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.
-
Continue to stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Recrystallize the dried product from ethanol to obtain the purified chalcone.
Expected Yield and Characterization:
The typical yield for this reaction is in the range of 70-90%. The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazole.
Materials:
-
Chalcone derivative (synthesized in Protocol 1)
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of the chalcone derivative in 25 mL of ethanol.
-
To this solution, add 10 mmol of hydrazine hydrate and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the pyrazole product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Quantitative Biological Data
The following tables summarize representative biological activities of chalcone and pyrazole derivatives, illustrating the type of data generated in medicinal chemistry studies.
Table 1: Representative Anticancer Activity of Chalcone Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| Chalcone-1 | MGC-803 (Gastric Cancer) | 1.52[1] |
| Chalcone-2 | HCT-116 (Colon Cancer) | 1.83[1] |
| Chalcone-3 | MCF-7 (Breast Cancer) | 2.54[1] |
| 5-Fluorouracil (Control) | MGC-803 | >50[1] |
Table 2: Representative Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Microorganism | MIC (µg/mL)[2] |
| Chalcone-A | Staphylococcus aureus | 7.81[2] |
| Chalcone-B | Staphylococcus aureus | 15.6[2] |
| Ampicillin (Control) | Staphylococcus aureus | - |
Table 3: Representative Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM)[3] |
| Pyrazole-X | TβR-I | 70[3] |
| Pyrazole-Y | p38 | >20,000[3] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow from this compound to chalcone and pyrazole derivatives.
Caption: General synthetic scheme for bioactive heterocycles.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical mechanism of action for a kinase inhibitor derived from this compound, targeting a generic cell signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
References
Application Notes and Protocols: 3'-Chloro-5'-(trifluoromethoxy)acetophenone in Agrochemical Research
Note to the Reader: As of December 2025, publicly available scientific literature and patent databases contain limited specific information regarding the direct application of 3'-Chloro-5'-(trifluoromethoxy)acetophenone in the development of commercialized or late-stage experimental agrochemicals. While this compound is recognized as a valuable chemical intermediate, detailed experimental protocols, quantitative bioactivity data, and specific signaling pathways for its derivatives in agrochemical contexts are not extensively documented in public records. The following information is a consolidation of the available knowledge on its role as a building block and is supplemented with data from structurally related compounds to provide a foundational understanding for researchers.
Introduction
This compound is a halogenated aromatic ketone with the chemical formula C₉H₆ClF₃O₂. Its molecular structure, featuring a chloro, a trifluoromethoxy, and an acetophenone group, makes it a versatile intermediate in organic synthesis. In the field of agrochemical research, this compound is primarily utilized as a building block for the synthesis of more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The presence of halogen and trifluoromethoxy moieties can significantly influence the physicochemical properties of the final active ingredient, such as lipophilicity, metabolic stability, and binding affinity to target proteins, which are critical for its efficacy and environmental fate.
General Applications in Agrochemical Synthesis
While specific examples are scarce, the general application of this compound in agrochemical research is in the synthesis of novel active ingredients. It serves as a precursor for introducing the 3-chloro-5-(trifluoromethoxy)phenyl moiety into a larger molecule. This is often achieved through reactions involving the ketone functional group or by leveraging the aromatic ring for further substitutions.
Potential Synthetic Pathways:
The synthesis of agrochemicals from this compound could follow several general pathways, including:
-
Condensation Reactions: The acetyl group can participate in condensation reactions to form larger, more complex structures.
-
Halogenation: Further halogenation of the acetyl group can create reactive intermediates for subsequent reactions.
-
Reduction and Derivatization: The ketone can be reduced to an alcohol, which can then be derivatized to form ethers or esters.
Below is a generalized workflow for the potential utilization of this compound in agrochemical discovery.
Caption: Generalized workflow for agrochemical development using this compound.
Data from Structurally Related Compounds
To provide context for the potential utility of this compound, it is useful to examine data from structurally similar compounds that have been investigated in agrochemical research. For instance, various acetophenone derivatives have been synthesized and tested for their antifungal activities against plant pathogens.
Table 1: Antifungal Activity of Acetophenone Derivatives against Phytopathogenic Fungi
| Compound ID | Pathogen | IC₅₀ (µg/mL) |
| 10d * | Cytospora sp. | 6.0 |
| Botrytis cinerea | 22.6 | |
| Magnaporthe grisea | 15.3 | |
| Hymexazol | Cytospora sp. | >50 |
| (Reference Fungicide) | Botrytis cinerea | >50 |
Note: Compound 10d is a structurally distinct acetophenone derivative and is presented here for illustrative purposes to show the potential for this class of compounds in antifungal applications. Data from a study on acetophenone derivatives as sources of new fungicides.[1]
Experimental Protocols
Protocol: General Aldol Condensation for the Synthesis of a Chalcone Derivative
This protocol is a hypothetical example and would require optimization for the specific substrates used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Aldehyde: To the solution, add 1.1 equivalents of a suitable aromatic aldehyde.
-
Base Catalyst: Slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide, to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Caption: Example workflow for a laboratory-scale synthesis of a chalcone derivative.
Conclusion
This compound is a chemical intermediate with potential applications in the discovery of new agrochemicals. The presence of chlorine and a trifluoromethoxy group suggests that its derivatives could possess desirable properties for active ingredients. However, there is a clear gap in the publicly accessible research detailing its specific use in the synthesis of agrochemicals, including quantitative efficacy data and mechanistic studies. Researchers interested in this compound are encouraged to use the general principles of medicinal and agrochemical chemistry to design and synthesize novel derivatives for screening. The information provided on related acetophenone structures indicates that this chemical class remains a promising area for the development of new crop protection agents.
References
Application Notes and Protocols for 3'-Chloro-5'-(trifluoromethoxy)acetophenone in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloro-5'-(trifluoromethoxy)acetophenone is a versatile fluorinated building block increasingly utilized in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, pyrazoles, and triazoles, which are key scaffolds for the development of new therapeutic agents and crop protection agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 886503-42-0 |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| Appearance | Not specified (typically a solid or oil) |
| Purity | ≥98% (commercially available) |
Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethoxy group in chalcones derived from this compound can enhance their therapeutic potential.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH or KOH (2.0 eq) in water to the reaction mixture, maintaining the temperature below 25 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with 1M HCl to a pH of ~5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Expected Outcome:
The reaction is expected to yield the corresponding chalcone derivative. The yield and purity will depend on the specific benzaldehyde used and the reaction conditions.
Logical Workflow for Chalcone Synthesis
Application Notes and Protocols for 3'-Chloro-5'-(trifluoromethoxy)acetophenone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a key intermediate in the synthesis of potentially therapeutic compounds. This document details a proposed synthetic protocol for this intermediate and explores its potential application in the development of novel Tropomyosin Receptor Kinase (TRK) inhibitors, a promising class of anti-cancer agents.
Compound Overview
This compound is an aromatic ketone characterized by the presence of chloro and trifluoromethoxy substituents on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the molecule, making it a versatile building block in medicinal chemistry.
| Property | Value |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethan-1-one |
| CAS Number | 886503-42-0 |
| Molecular Formula | C₉H₆ClF₃O₂ |
| Molecular Weight | 238.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% |
Synthetic Protocol: A Plausible Approach via Grignard Reaction
While specific literature on the synthesis of this compound is limited, a plausible and efficient method can be adapted from protocols for structurally similar compounds, such as the synthesis of 3-chloro-5-trifluoromethyl trifluoroacetophenone. The following protocol outlines a proposed Grignard reaction-based synthesis.
Reaction Scheme:
Experimental Protocol:
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq) and a small crystal of iodine to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Prepare a solution of 1-bromo-3-chloro-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.1 eq) dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 1 M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
| Parameter | Projected Value |
| Theoretical Yield | Based on 1.0 eq of 1-bromo-3-chloro-5-(trifluoromethoxy)benzene |
| Expected Purity | >98% after purification |
Note: This is a proposed protocol and may require optimization.
Application in Pharmaceutical Synthesis: Potential as a Precursor for TRK Inhibitors
Substituted acetophenones are crucial starting materials for the synthesis of various heterocyclic compounds with medicinal properties. This compound is a promising intermediate for the synthesis of novel Tropomyosin Receptor Kinase (TRK) inhibitors.
Background on TRK Inhibitors:
TRK proteins (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers.[1] TRK inhibitors, such as Larotrectinib, have shown remarkable efficacy in treating these NTRK fusion-positive cancers.[2]
Proposed Synthetic Application:
The synthesis of pyrazolopyridine-based TRK inhibitors often involves the condensation of a substituted acetophenone with a hydrazine derivative, followed by cyclization reactions. This compound can be utilized in a multi-step synthesis to generate novel pyrazolopyridine scaffolds, which are core structures in many kinase inhibitors.
Logical Workflow for Synthesis of a Pyrazolopyridine Core:
Caption: Proposed workflow for synthesizing a pyrazolopyridine core.
Associated Signaling Pathway: The TRK Signaling Cascade
NTRK gene fusions lead to the constitutive activation of TRK kinase domains, which in turn activates downstream signaling pathways, promoting cell proliferation, survival, and differentiation. The primary pathways involved are the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways.[2]
Caption: The TRK signaling pathway and the point of inhibition.
Conclusion and Future Directions
This compound represents a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The proposed Grignard-based synthesis offers a viable route to this compound. Its potential utility in the development of novel TRK inhibitors for the treatment of NTRK fusion-positive cancers highlights its significance in modern drug discovery. Further research should focus on the optimization of its synthesis and its incorporation into novel scaffolds to explore their biological activities and therapeutic potential.
References
Application Notes and Protocols for Catalytic Reactions with 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing catalytic cross-coupling reactions using 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This versatile building block is particularly valuable in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethoxy group on the acetophenone scaffold offers unique electronic properties that can be exploited in various palladium-catalyzed transformations. While specific literature precedents for this exact substrate are limited, the protocols provided herein are based on well-established methodologies for structurally similar and electronically-activated aryl chlorides.[1][2][3][4]
The electron-withdrawing nature of the acetyl and trifluoromethoxy substituents activates the C-Cl bond towards oxidative addition to a palladium(0) center, a key step in many cross-coupling reactions.[2][3][4] This makes this compound a suitable substrate for a range of C-C and C-N bond-forming reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For an electron-deficient aryl chloride like this compound, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency.[3][4][5]
Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Proposed Conditions |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-8 mol%) |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene, 1,4-Dioxane, or THF/H₂O mixture (e.g., 10:1) |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] Similar to the Suzuki-Miyaura coupling, the use of specialized ligands is key for the amination of aryl chlorides.[8]
Table 2: Proposed Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Proposed Conditions |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.1-1.5 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, BrettPhos) (2-8 mol%) |
| Base | NaOt-Bu, LiHMDS, or K₂CO₃ (1.5-2.5 equiv) |
| Solvent | Toluene, 1,4-Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Experimental Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol) and the anhydrous, degassed solvent (5 mL).
-
Seal the tube, remove it from the glovebox, and heat with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and it typically employs both palladium and copper catalysts.[9][10]
Table 3: Proposed Reaction Parameters for Sonogashira Coupling
| Parameter | Proposed Conditions |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Copper(I) Cocatalyst | CuI (1-5 mol%) |
| Ligand (optional) | Triphenylphosphine (4-10 mol%) if using Pd(OAc)₂ |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, can be used as solvent) |
| Solvent | THF, DMF, or neat amine |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-12 hours |
Experimental Protocol:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) cocatalyst (CuI, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: 3'-Chloro-5'-(trifluoromethoxy)acetophenone in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 3'-Chloro-5'-(trifluoromethoxy)acetophenone as a key building block in the synthesis of advanced functional polymers, particularly high-performance poly(aryl ether ketones) (PAEKS). While direct synthesis of polymers from this compound is not extensively documented in publicly available literature, its structural similarity to other fluorinated monomers allows for the extrapolation of its potential applications and the development of relevant experimental protocols.
The introduction of both chloro and trifluoromethoxy groups onto the acetophenone backbone offers a unique combination of properties to the resulting polymers. The trifluoromethoxy group can enhance thermal stability, solubility in organic solvents, and lower the dielectric constant, making these materials suitable for applications in microelectronics and high-frequency communication. The chlorine atom provides a reactive site for further post-polymerization modifications or for tuning the polymer's properties.
Potential Application: Synthesis of Low-Dielectric Poly(aryl ether ketone)s
The primary anticipated application of this compound in material science is as a monomer in the synthesis of specialty PAEKS. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating the trifluoromethoxy group, it is possible to reduce the dielectric constant and dissipation factor of the resulting PAEK, making it a candidate for next-generation electronic packaging and insulation materials.
A plausible synthetic route involves the conversion of the acetophenone to a bisphenol monomer, which can then be polymerized with a dihalobenzophenone via nucleophilic aromatic substitution.
Representative Data:
While specific data for a polymer derived from this compound is not available, the following table summarizes the typical properties of a structurally related trifluoromethoxy-containing poly(aryl ether ketone) to illustrate the expected performance.
| Property | Representative Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) |
| Dielectric Constant (10 GHz) | < 2.8 |
| Dielectric Loss (10 GHz) | < 0.005 |
| Tensile Strength | > 80 MPa |
| Young's Modulus | > 2.5 GPa |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a bisphenol monomer from this compound and its subsequent polymerization.
Protocol 2.1: Synthesis of a Bisphenol Monomer
This protocol outlines a potential pathway to synthesize a bisphenol monomer from this compound, a crucial step for its use in polycondensation reactions.
Materials:
-
This compound
-
Phenol
-
Dry HCl gas or a strong acid catalyst (e.g., methanesulfonic acid)
-
Glacial acetic acid
-
Methanol
-
Toluene
-
Nitrogen gas
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1 equivalent) and a stoichiometric excess of phenol (e.g., 10 equivalents) in glacial acetic acid.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly bubble dry HCl gas through the solution or add the strong acid catalyst dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours (e.g., 8-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Filter the precipitate and wash it thoroughly with water and then with a cold methanol/water mixture.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/methanol) to obtain the purified bisphenol monomer.
-
Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 80 °C) overnight.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2.2: Synthesis of Poly(aryl ether ketone)
This protocol describes the nucleophilic aromatic substitution polymerization of the synthesized bisphenol monomer with a commercially available dihalobenzophenone to yield a high-performance PAEK.
Materials:
-
Synthesized bisphenol monomer (from Protocol 2.1)
-
4,4'-Difluorobenzophenone (or 4,4'-dichlorobenzophenone)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc) or Sulfolane (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Nitrogen gas
-
Dean-Stark trap
-
Standard polymerization glassware
Procedure:
-
Reagent Preparation: Ensure all glassware is thoroughly dried. Dry the bisphenol monomer and K2CO3 in a vacuum oven before use.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the bisphenol monomer (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous K2CO3 (e.g., 1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous DMAc (or sulfolane) and toluene to the flask to create a slurry. The amount of solvent should be sufficient to allow for efficient stirring.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene. Continue this process until no more water is collected in the Dean-Stark trap.
-
Polymerization: After removing the toluene, raise the temperature to the polymerization temperature (e.g., 160-190 °C) and maintain it for several hours (e.g., 4-12 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Once the desired molecular weight is achieved (as indicated by the viscosity), cool the reaction mixture and pour it slowly into a vigorously stirred solution of methanol and water to precipitate the polymer.
-
Purification: Filter the fibrous polymer and wash it multiple times with hot deionized water and then with methanol to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a high temperature (e.g., 120-150 °C) for at least 24 hours.
-
Characterization: Characterize the final polymer for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and dielectric properties (Dielectric Analyzer).
Visualizations
Logical Workflow for Material Development
Caption: Logical workflow for the development of a high-performance polymer.
Experimental Workflow for Polymer Synthesis
Caption: Experimental workflow for the synthesis of a poly(aryl ether ketone).
Troubleshooting & Optimization
Technical Support Center: Purification of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chloro-5'-(trifluoromethoxy)acetophenone. The following sections offer detailed guidance on common purification techniques and solutions to potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. If synthesized via Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene, potential impurities include:
-
Starting materials: Unreacted 1-chloro-3-(trifluoromethoxy)benzene and the acylating agent.
-
Positional isomers: Other isomers such as 2'-Chloro-5'-(trifluoromethoxy)acetophenone or 4'-Chloro-5'-(trifluoromethoxy)acetophenone may form, though the directing effects of the chloro and trifluoromethoxy groups favor the 3',5'-substitution.
-
Polysubstituted byproducts: Although the acetyl group is deactivating, trace amounts of di-acylated products might be present.
-
Residual catalyst and reaction byproducts: Depending on the workup, residual Lewis acids or their hydrolysis products may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most suitable purification techniques for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.
-
Column Chromatography: Excellent for separating the desired product from starting materials, byproducts, and isomers, especially when dealing with complex mixtures or when high purity is required.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids with high boiling points. Given that many substituted acetophenones are liquids or low-melting solids, this can be a viable option.
Q3: How can I determine the purity of my this compound sample?
A3: Purity can be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity for a solid compound.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent system.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature in an insulated container.
-
If the problem persists, consider purifying by column chromatography first to remove the bulk of the impurities.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The solution is supersaturated and requires a nucleation site to initiate crystallization.
-
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a "seed crystal" of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Issue 3: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The crystals were washed with a solvent that was not cold, leading to dissolution.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure.
-
Column Chromatography
Issue 1: Poor separation of the desired product from an impurity (e.g., an isomer).
-
Possible Cause: The polarity of the eluent is too high, or the stationary phase is not providing sufficient selectivity.
-
Solution:
-
Optimize the Mobile Phase:
-
Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Try a different solvent system. For example, if using ethyl acetate/hexane, try dichloromethane/hexane.
-
-
Change the Stationary Phase: If isomer separation is particularly difficult, a different stationary phase may be needed. Phenyl-functionalized silica can offer different selectivity for aromatic compounds.[1]
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if using 100% hexane, slowly introduce a more polar solvent like ethyl acetate or dichloromethane.
Experimental Protocols
Note: The following protocols are provided as examples based on general procedures for similar compounds, as specific literature for the purification of this compound is limited. Optimization may be required.
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (near boiling). Start with approximately 4 mL.[2]
-
Saturation: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[2]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column. The amount of silica gel should be about 30-50 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Vacuum Distillation
For acetophenone derivatives that are high-boiling liquids or low-melting solids, vacuum distillation can be an effective purification method.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. For example, a related compound, 3-trifluoromethyl-acetophenone, has a boiling point of 96°C at 50 mbar.[3] Another related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is purified by distillation at 80-90°C under vacuum.[4]
Quantitative Data
The following table summarizes expected outcomes for the purification of a related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, which can serve as an estimate for the purification of this compound.
| Purification Method | Starting Purity (GC) | Final Purity (HPLC) | Yield | Reference |
| Vacuum Distillation | 93% | 99% | 70% | [4] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: I am experiencing a very low or no yield of the desired product. What are the potential causes?
A1: Low or no yield in the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene is a common issue that can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Deactivated Aromatic Ring: The starting material, 1-chloro-3-(trifluoromethoxy)benzene, has two electron-withdrawing groups (chlorine and trifluoromethoxy) on the aromatic ring. These groups deactivate the ring, making it less susceptible to electrophilic aromatic substitution and potentially hindering the reaction.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[1]
-
Reaction Temperature: While heating can sometimes overcome the energy barrier for deactivated rings, excessive temperatures can lead to side reactions and decomposition of the product. The optimal temperature needs to be carefully determined.
Q2: My reaction is producing multiple products, leading to difficult purification. What are these byproducts and how can I minimize them?
A2: The formation of multiple products in Friedel-Crafts acylation is less common than in alkylation, as the acetyl group is deactivating, which prevents further acylation of the product. However, isomeric products are a primary concern. The directing effects of the chloro and trifluoromethoxy groups on the starting material will determine the position of acylation. While the desired product is the 3',5'-substituted acetophenone, other isomers may form.
-
Isomeric Byproducts: The substitution pattern on the aromatic ring can lead to the formation of different isomers. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents. To minimize isomeric byproducts, careful control of reaction conditions, such as temperature and the choice of Lewis acid catalyst, is essential.
-
Hydrolysis of Acetyl Chloride: If there is any moisture present, acetyl chloride can hydrolyze to acetic acid, which will not participate in the reaction and will reduce the overall yield.
Q3: The reaction mixture has turned into a dark, tarry material. What is the cause of this?
A3: The formation of a dark, tarry material is often indicative of side reactions and decomposition. This can be caused by:
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and product.
-
Reaction with Solvent: The Lewis acid catalyst can react with certain solvents, especially at elevated temperatures. It is important to use a stable and inert solvent for the reaction.
-
Impure Reagents: The use of impure starting materials or reagents can introduce contaminants that lead to unwanted side reactions and the formation of tar.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene with acetyl chloride using a Lewis acid catalyst like aluminum chloride.[2][3][4]
Q2: Can I use a different acylating agent instead of acetyl chloride?
A2: Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts acylation.[1][5] The choice between acetyl chloride and acetic anhydride may depend on the specific reaction conditions and the desired purity of the final product.
Q3: How can I purify the final product, this compound?
A3: Purification of the crude product is typically achieved through column chromatography.[6] The choice of solvent system for chromatography will depend on the polarity of the product and any impurities present. Recrystallization may also be a viable purification method if a suitable solvent is found.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Anhydrous Conditions: As mentioned, the reaction is moisture-sensitive, so all glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Handling of Reagents: Acetyl chloride and aluminum chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrogen Chloride Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.
Quantitative Data
| Product | Starting Material | Acylating Agent | Catalyst | Yield (%) | Reference |
| 3'-(Trifluoromethyl)acetophenone | Trifluoromethylbenzene | Acetic Acid | Tetrabutylammonium bromide, Sodium tert-butoxide | 96.3% | [7] |
| 3',5'-dichloro-2,2,2-trifluoroacetophenone | 3,5-dichloroaniline (multi-step) | Ethyl trifluoroacetate | Grignard reagent | 70% (pure) | [8] |
| 3'-Chloroacetophenone | 3-Chlorophenylboronic acid | Alkyl nitrile | Nickel(II) bromide complex | 73% | [6] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the search results, a general procedure for Friedel-Crafts acylation can be adapted. The following is a representative protocol based on the acylation of benzene.[3]
General Procedure for Friedel-Crafts Acylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 to 1.2 equivalents) and an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1 equivalent) and acetyl chloride (1 equivalent) in the same anhydrous solvent from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat under reflux if necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Friedel-Crafts acylation reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 3'-Methyl-5'-(trifluoromethoxy)acetophenone | 916420-58-1 | Benchchem [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 6. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on improving the yield of the Friedel-Crafts acylation reaction, a crucial step in its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?
A2: The primary challenges stem from the deactivating nature of the chloro and trifluoromethoxy substituents on the aromatic ring. These electron-withdrawing groups reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophilic substitution. This can result in slow reaction rates, incomplete conversion, and the need for harsh reaction conditions, which may lead to side reactions and degradation of the product. Catalyst deactivation and moisture sensitivity are also significant factors.
Q3: How do the chloro and trifluoromethoxy groups direct the incoming acetyl group?
A3: Both the chloro and trifluoromethoxy groups are ortho, para-directing. However, due to steric hindrance from the existing substituents, the acylation is expected to occur predominantly at the C4 position (para to the trifluoromethoxy group and ortho to the chloro group) and to a lesser extent at the C6 position (ortho to both groups). The formation of the desired this compound (acylation at C5) is not the electronically favored product and its formation in significant amounts would suggest a different synthetic strategy might be needed. For the purpose of this guide, we will assume the target is the kinetically or thermodynamically favored product of the direct acylation.
Q4: What Lewis acid catalysts are most effective for this reaction?
A4: Due to the deactivated nature of the substrate, a strong Lewis acid is required. Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst. Other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be employed, but may require more forcing conditions.
Q5: What are common side reactions to be aware of?
A5: Potential side reactions include the formation of isomeric products, polyacylation (though less likely with a deactivated ring), and decomposition of the starting material or product under harsh reaction conditions. Impurities in the starting materials or reagents can also lead to undesired byproducts.
Troubleshooting Guide
Low reaction yield is a common issue in the Friedel-Crafts acylation of deactivated substrates. The following guide addresses specific problems with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low or No Conversion of Starting Material | 1. Deactivated Aromatic Ring: The electron-withdrawing chloro and trifluoromethoxy groups strongly deactivate the ring. 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated. 3. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for product formation and decomposition by TLC or GC/MS. 2. Use a More Active Catalyst System: Consider using a stronger Lewis acid or a co-catalyst. 3. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon). 4. Increase Catalyst Loading: Gradually increase the molar ratio of the Lewis acid to the substrate from 1.1 to 2.0 equivalents. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The directing effects of the chloro and trifluoromethoxy groups may lead to a mixture of isomers. 2. Reaction Temperature Too High: Higher temperatures can sometimes reduce regioselectivity. | 1. Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and regioselectivity. Lower temperatures often favor the formation of a single isomer. 2. Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities. Experiment with alternative Lewis acids such as FeCl₃ or TiCl₄. |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the product. 2. Strong Lewis Acid: The Lewis acid can sometimes promote side reactions or decomposition. | 1. Reduce Reaction Temperature and Time: Once the optimal conditions for conversion are found, try to minimize the reaction time to prevent product degradation. 2. Controlled Addition of Reagents: Add the acylating agent or the substrate solution dropwise to control the reaction exotherm. 3. Use a Milder Lewis Acid: If possible, explore the use of a milder Lewis acid in combination with a higher reaction temperature. |
| Difficult Product Isolation/Purification | 1. Formation of Emulsions during Workup: The presence of aluminum salts can lead to emulsions. 2. Co-elution of Impurities: Isomeric byproducts or unreacted starting materials may be difficult to separate by column chromatography. | 1. Proper Quenching and Workup: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will break up the aluminum chloride complex. 2. Optimize Chromatography Conditions: Use a combination of solvents with different polarities to achieve better separation. Consider using a different stationary phase if co-elution persists. Recrystallization may also be an effective purification method. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1-chloro-3-(trifluoromethoxy)benzene
Materials:
-
1-chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Catalyst Suspension: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Stir the suspension and cool the flask to 0°C in an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC/MS. If the reaction is sluggish, it may be necessary to gently heat the mixture to reflux.
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Quenching: After the reaction is complete, cool the mixture back to 0°C and very slowly and carefully pour it onto a stirred mixture of crushed ice and concentrated HCl.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the purified this compound.
Visualizations
Reaction Pathway
Technical Support Center: 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3'-Chloro-5'-(trifluoromethoxy)acetophenone. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is also advisable to keep the compound away from sources of heat, sparks, and open flames.[2][3] For transportation, some suppliers recommend the use of cold-chain logistics.[4][5]
Q2: How stable is this compound at room temperature?
A2: The compound is generally considered to be chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, adhering to the recommended cool and dry conditions is crucial to prevent potential degradation.
Q3: Are there any known incompatibilities for this compound?
A3: While the safety data sheet for this compound does not specify incompatible materials, a structurally similar compound, 3'-(Trifluoromethyl)acetophenone, is known to be incompatible with strong oxidizing agents.[1][3] Therefore, it is prudent to avoid storing this compound with such substances.
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color or the formation of solid precipitates in a liquid sample. If you suspect degradation, it is recommended to re-analyze the compound's purity using appropriate analytical techniques such as HPLC or GC-MS before use.
Q5: What are the recommended handling procedures for this compound?
A5: It is essential to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[1][6] Additionally, measures should be taken to prevent the formation of dust and aerosols.[1]
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool | [1][3] |
| Storage Atmosphere | Dry, Well-ventilated | [1][3] |
| Container | Tightly closed | [1][2][3] |
| Light | Store away from direct light (general best practice) | - |
| Incompatibilities | Avoid strong oxidizing agents | [3] |
| Handling | Use in a well-ventilated area with appropriate PPE | [1][6] |
Troubleshooting Guide
If you are encountering unexpected results in your experiments, consider the following troubleshooting workflow to assess the stability of your this compound.
References
Overcoming solubility issues with 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3'-Chloro-5'-(trifluoromethoxy)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is expected to be a hydrophobic and poorly water-soluble compound. The presence of a trifluoromethoxy group and a chloro group on the aromatic ring significantly increases its lipophilicity. Therefore, it is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.
Q2: Are there any known solvents for this compound?
Q3: How can I improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These methods can be broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization or nanonization), modification of the crystal habit, and using drug dispersion in carriers.[1] Chemical modifications often involve the use of co-solvents, pH adjustment, or hydrotropy.[1]
Q4: What is co-solvency and how can it help?
A4: Co-solvency is a technique that involves adding a water-miscible solvent (a co-solvent) to an aqueous solution to increase the solubility of a hydrophobic compound.[2][3][4][5] The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar solute.[4] Common co-solvents used in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Troubleshooting Guide
This guide provides a systematic approach to address solubility issues with this compound in a question-and-answer format.
Problem: I am unable to dissolve this compound in my desired solvent.
Q1: What solvent are you currently using?
A1: The choice of solvent is critical. If you are using an aqueous buffer, it is likely that the compound will have very low solubility. For organic solvents, the polarity will play a significant role. Refer to the table below for a suggested solvent screening workflow.
Q2: Have you tried altering the physical conditions?
A2: Temperature can affect solubility. For many compounds, solubility increases with temperature. Gentle heating and agitation (e.g., vortexing or sonication) can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
Q3: Can I use a co-solvent system?
A3: Yes, using a co-solvent is a common and effective strategy. Start by preparing a stock solution of your compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, DMF, or ethanol). Then, you can add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
Q4: Is pH adjustment a viable option for this compound?
A4: The structure of this compound does not contain readily ionizable groups (like carboxylic acids or amines). Therefore, altering the pH of the solution is unlikely to significantly impact its solubility.[6][7]
Data Presentation: Solvent Selection Guide
The following table provides a structured approach to selecting a suitable solvent for this compound.
| Solvent Class | Examples | Expected Solubility | Recommended Action |
| Apolar Organic | Hexane, Toluene | High | Use for reactions or as a starting point for creating solid dispersions. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF | High | Good for preparing concentrated stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can be used for stock solutions and as co-solvents with water. |
| Aqueous Buffers | PBS, Tris-HCl | Very Low | Direct dissolution is unlikely. Use of a co-solvent is recommended. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[8][9][10][11]
Materials:
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This compound
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Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
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Glass vials with screw caps
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Orbital shaker or vortex mixer
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Centrifuge
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Syringe filters (0.22 µm)
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Analytical method for quantification (e.g., HPLC-UV)
Procedure:
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Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
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Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, let the vial stand to allow the excess solid to settle.
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Centrifuge the vial to further separate the undissolved solid.
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Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
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The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Mandatory Visualizations
Caption: Solubility Troubleshooting Workflow.
Caption: Solubility Enhancement Strategies.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Cosolvency | PPTX [slideshare.net]
- 3. Co-solvency: Significance and symbolism [wisdomlib.org]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. reddit.com [reddit.com]
- 8. enamine.net [enamine.net]
- 9. scribd.com [scribd.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Reaction Conditions for 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and optimization of reaction conditions for 3'-Chloro-5'-(trifluoromethoxy)acetophenone. This valuable intermediate is frequently utilized in the development of pharmaceuticals and agrochemicals.[1][2] This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to facilitate successful and efficient synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene.
Issue 1: Low or No Product Yield
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Question: My Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
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Answer: Low to no yield in this reaction is a common issue, primarily due to the strong deactivating effects of both the chloro and trifluoromethoxy substituents on the aromatic ring. These electron-withdrawing groups make the benzene ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[3]
Here are the primary causes and troubleshooting steps:
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Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate it.
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Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or newly purchased anhydrous Lewis acid.
-
-
Inadequate Catalyst Amount: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, as the ketone product can form a complex with the catalyst, rendering it inactive.[4]
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Solution: Increase the molar equivalents of the Lewis acid. A starting point of 1.1 to 1.5 equivalents relative to the acylating agent is recommended, with the potential to increase to 2.5 equivalents.
-
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier of the deactivated ring.
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Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature without causing decomposition. Some reactions may benefit from heating under reflux.[5]
-
-
Poor Reagent Quality: Impurities in the 1-chloro-3-(trifluoromethoxy)benzene or acetyl chloride can interfere with the reaction.
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Solution: Use high-purity, freshly distilled reagents if necessary.
-
-
Issue 2: Formation of Multiple Products or Isomers
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Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What could be causing this and how can I improve the selectivity?
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Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side product formation can still occur.
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Fries Rearrangement: If phenolic impurities are present, O-acylation followed by a Fries rearrangement can lead to a mixture of ortho and para isomers.
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Solution: Ensure the purity of your starting material to eliminate any phenolic contaminants.
-
-
Reaction with Solvent: At higher temperatures, the Lewis acid may react with the solvent.
-
Solution: Choose an inert solvent that is stable in the presence of the Lewis acid at your desired reaction temperature. Dichloromethane and 1,2-dichloroethane are common choices.
-
-
Issue 3: Difficult Product Isolation
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Question: I am having trouble isolating the this compound from the reaction mixture. What is the best workup procedure?
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Answer: The ketone product forms a stable complex with the Lewis acid catalyst, which can make isolation challenging.
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Solution: During the workup, the reaction mixture should be carefully and slowly quenched by pouring it over a mixture of crushed ice and dilute hydrochloric acid.[6] This will hydrolyze the aluminum-ketone complex and dissolve the aluminum salts in the aqueous layer, allowing for the extraction of the desired product into an organic solvent.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common synthetic route to this compound?
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A1: The most common and direct method is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.
-
-
Q2: Why are both a chloro and a trifluoromethoxy group present on the starting material problematic for Friedel-Crafts acylation?
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A2: Both the chlorine atom and the trifluoromethoxy group are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. This deactivation makes the reaction more challenging to initiate and drive to completion compared to reactions with activated or unsubstituted benzene rings.[3]
-
-
Q3: Can I use a catalytic amount of Lewis acid for this reaction?
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A3: It is generally recommended to use at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the Lewis acid, which is often irreversible under the reaction conditions, effectively consuming the catalyst.[4]
-
-
Q4: What are some alternative catalysts to aluminum chloride?
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A4: While AlCl₃ is common, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) can also be used and may offer advantages in terms of moisture sensitivity and catalytic efficiency in certain systems.[2]
-
-
Q5: How does the choice of solvent affect the reaction?
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A5: The solvent can influence the solubility of the reactants and intermediates, as well as the overall reaction rate and product distribution. For deactivated substrates, polar aprotic solvents like nitrobenzene or nitromethane can sometimes improve yields, although they can be difficult to remove.[7] Halogenated solvents like dichloromethane or 1,2-dichloroethane are common choices. Solvent-free conditions using solid acid catalysts have also been explored for other Friedel-Crafts acylations.[8]
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Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions on deactivated or analogous aromatic substrates. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Acylation of a Deactivated Arene (Illustrative)
| Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ (1.2) | Dichloromethane | 25 | 12 | 45 |
| AlCl₃ (2.5) | 1,2-Dichloroethane | 80 | 6 | 70 |
| FeCl₃ (1.5) | Nitrobenzene | 60 | 8 | 65 |
| Yb(OTf)₃ (0.2) | Nitromethane | 50 | 24 | 55 |
Table 2: Effect of Solvent and Temperature on the Acylation of a Halogenated Benzene (Illustrative)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Carbon Disulfide | 0 - 25 | 10 | 50 |
| Dichloromethane | 25 | 8 | 60 |
| 1,2-Dichloroethane | 80 | 4 | 75 |
| Nitrobenzene | 60 | 6 | 70 |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-chloro-3-(trifluoromethoxy)benzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Crushed ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Acylium Ion Formation: Add acetyl chloride (1.2 equivalents) dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, allow the mixture to stir for an additional 20-30 minutes at 0 °C.
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Substrate Addition: Dissolve 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to reflux (around 40 °C for DCM) and monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chloro-5'-(trifluoromethoxy)acetophenone. The information provided will assist in the identification and resolution of common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound samples?
Impurities in this compound samples can originate from several sources throughout the manufacturing process and storage. These are typically categorized as process-related impurities, which include unreacted starting materials, intermediates, and byproducts from the synthetic route, or degradation products formed during storage. Given that a common synthetic pathway is Friedel-Crafts acylation, potential impurities could include residual starting materials like 1-chloro-3-(trifluoromethoxy)benzene and the acylating agent, as well as regioisomers formed during the reaction.[1]
Q2: An unexpected peak has appeared in my HPLC chromatogram. How do I begin to identify it?
The appearance of an unexpected peak can be due to a number of factors including contamination, sample degradation, or an issue with the mobile phase. A systematic approach is recommended. First, ensure the mobile phase was prepared correctly and is properly degassed.[2][3] If the mobile phase is not the issue, consider the possibility of a contaminant introduced during sample preparation. Running a blank injection (solvent only) can help to rule this out. If the peak persists, it is likely an impurity in the this compound sample itself. In this case, techniques such as LC-MS/MS or GC-MS can be employed for structural elucidation of the unknown peak.[4][5]
Q3: My GC-MS analysis is showing poor sensitivity for the main compound and its potential impurities. What can I do to improve this?
Poor sensitivity in GC-MS analysis of halogenated compounds can be a common issue. To enhance sensitivity, several parameters can be optimized. Ensure that your carrier gas lines have high-capacity oxygen and hydrocarbon traps to minimize background noise.[6] Using a "low-bleed" GC column specifically designed for mass spectrometry can also significantly reduce baseline noise and improve detection limits.[6] Additionally, optimizing the ion source settings and considering the use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions corresponding to your compound and expected impurities, can dramatically increase sensitivity.[6][7]
Q4: I am observing peak tailing in my HPLC analysis. What are the likely causes and how can I resolve this?
Peak tailing is a frequent problem in HPLC, especially when analyzing polar or ionizable compounds like substituted acetophenones.[8] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[3][8] To mitigate this, consider adjusting the pH of your mobile phase; for basic compounds, a lower pH can help to minimize these interactions.[2] Increasing the buffer concentration in the mobile phase can also improve peak shape.[8] If the problem persists, it may be due to a void in the column packing or a contaminated guard column, which may need to be replaced.[9]
Q5: Can ¹⁹F NMR be used to identify and quantify fluorinated impurities?
Yes, ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds like this compound. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this method can provide both qualitative and quantitative information about fluorinated impurities. The wide chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it easier to identify and quantify different fluorinated species in a complex mixture.[10]
Troubleshooting Guides
HPLC Analysis: Troubleshooting Poor Peak Shape
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with stationary phase silanols. | Lower the mobile phase pH to suppress silanol ionization.[3] Use a highly deactivated, end-capped column.[3] Add a competing base to the mobile phase in small concentrations. |
| Column overload. | Reduce the sample concentration or injection volume.[8] | |
| Column bed deformation or void. | Replace the guard column. If the problem persists, replace the analytical column.[8] | |
| Peak Fronting | High sample concentration. | Dilute the sample. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Split Peaks | Partially blocked column frit. | Reverse and flush the column (if permissible by the manufacturer). |
| Co-eluting compounds. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase and is of a similar or weaker elution strength. |
GC-MS Analysis: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Leak in the system. | Check for leaks using an electronic leak detector, paying close attention to the injection port and column fittings. |
| Improper column installation. | Ensure the column is installed at the correct depth in the injector and detector.[11] | |
| Incorrect MS tune. | Re-tune the mass spectrometer. | |
| Broad or Tailing Peaks | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Non-volatile residue in the inlet. | Replace the inlet liner and septum. | |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If contamination persists, trim the front end of the column. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check the gas supply and regulators. Verify the flow rate with a flow meter. |
| Leaks in the system. | Perform a thorough leak check. | |
| Column aging. | Replace the column if performance has degraded over time. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Elucidation
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
Protocol 3: ¹⁹F NMR for Identification of Fluorinated Impurities
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO).
-
Internal Standard: Trifluorotoluene (for quantitative analysis).
-
Parameters:
-
Pulse sequence for ¹⁹F observation.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 128 or as needed for adequate signal-to-noise.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Learn How to Optimize Your GCMS Method Parameters for Success | PerkinElmer [perkinelmer.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: 3'-Chloro-5'-(trifluoromethoxy)acetophenone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Chloro-5'-(trifluoromethoxy)acetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound, focusing on a common synthetic route: Friedel-Crafts acylation.
Q1: My Friedel-Crafts acylation to synthesize this compound is resulting in a low or no yield. What are the potential causes?
Low or no yield in this synthesis can be attributed to several factors, primarily related to the deactivation of the aromatic ring and the stringent requirements of the reaction conditions.
-
Deactivated Aromatic Ring: The starting material, 1-chloro-3-(trifluoromethoxy)benzene, is an electron-deficient aromatic ring. Both the chloro and trifluoromethoxy groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2][3][4] This deactivation can significantly slow down or even prevent the reaction from proceeding under standard conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This requires the use of a stoichiometric amount (or even a slight excess) of the catalyst, rather than a catalytic amount.[1]
-
Suboptimal Temperature: The reaction may require heating to overcome the energy barrier caused by the deactivated ring. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur.[1]
-
Isomer Formation: Although the chloro and trifluoromethoxy groups are meta-directing, there is a possibility of obtaining other isomers, particularly if the reaction temperature is too high.
-
Side Reactions: Impurities in the starting materials or acylating agent can lead to the formation of undesired byproducts.
-
Reaction with Solvent: If the solvent is not inert under the reaction conditions, it may participate in the reaction.
Q3: The work-up of my reaction is proving difficult, and I am losing a significant amount of product.
Work-up procedures for Friedel-Crafts acylations can be challenging due to the need to quench the reaction and remove the Lewis acid catalyst.
-
Product Solubility: The product may have some solubility in the aqueous layer during extraction.[5] Ensure proper pH adjustment and use of an appropriate organic solvent to maximize extraction efficiency.
-
Emulsion Formation: The presence of aluminum salts can sometimes lead to the formation of emulsions during aqueous work-up, making phase separation difficult.
-
Incomplete Quenching: If the Lewis acid is not completely quenched before extraction, it can interfere with the separation and purification steps.
Data Presentation
Table 1: Properties of Key Chemicals
| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₉H₆ClF₃O₂ | 238.59 | 237.4 ± 40.0 | 1.376 ± 0.06 |
| 1-Chloro-3-(trifluoromethoxy)benzene | C₇H₄ClF₃O | 196.55 | 153-154 | 1.38 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1-chloro-3-(trifluoromethoxy)benzene and acetyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst.
Materials:
-
1-Chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (conc. and dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere. A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Formation of Acylium Ion: The flask is cooled in an ice bath (0 °C). Acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred at 0 °C for 30 minutes.
-
Acylation: 1-Chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the mixture is cooled to 0 °C and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Chloro-5'-(trifluoromethoxy)acetophenone
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3'-Chloro-5'-(trifluoromethoxy)acetophenone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under standard laboratory conditions.[1] The presence of the trifluoromethoxy group (-OCF3) and the chloro group on the aromatic ring contributes to its chemical and metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group resistant to enzymatic breakdown.[2] However, like all chemical compounds, it is susceptible to degradation under specific conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include:
-
Exposure to strong oxidizing agents: These can react with the acetophenone moiety.[1]
-
High temperatures, sparks, or flames: Can lead to thermal decomposition.[1]
-
Prolonged exposure to light: Aromatic ketones can be light-sensitive.
-
Extreme pH conditions: Strong acidic or basic conditions may affect the molecule's integrity over time.
-
Improper storage: Exposure to air and moisture can contribute to slow degradation.
Q3: How should I properly store this compound?
A3: To ensure the long-term stability of the compound, follow these storage guidelines:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[4]
-
Location: Keep away from heat sources, sparks, and open flames.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Oxidation or presence of impurities. | - Ensure storage under an inert atmosphere.- Repurify the compound if necessary (e.g., by recrystallization or chromatography). |
| Unexpected side products in a reaction | Degradation of the starting material. | - Confirm the purity of the this compound before use via analytical methods like NMR or LC-MS.- Review reaction conditions to ensure they are not promoting degradation (e.g., excessive heat, incompatible reagents). |
| Inconsistent experimental results | Inconsistent purity of the compound between batches. | - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and exposure to the atmosphere.- Perform a quality control check on each new batch. |
| Precipitate formation in a stock solution | Limited solubility or degradation in the chosen solvent. | - Confirm the solubility of the compound in the specific solvent and concentration.- Prepare fresh solutions before use.- Store solutions at the recommended temperature and protect them from light. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate a calibration curve if quantification of impurities is required.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and analyze the chromatogram for the main peak and any impurity peaks.
-
Purity can be estimated by the area percentage of the main peak.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Scaling Up 3'-Chloro-5'-(trifluoromethoxy)acetophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone. The information is tailored to address challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent industrial synthesis is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2][3] Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation.[1][2][3]
Q2: I am experiencing low yields in my scale-up reaction. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors. Common issues include catalyst deactivation by moisture, incomplete reaction, or side product formation. The purity of starting materials is also crucial; impurities can inhibit the catalyst or lead to unwanted reactions. On a larger scale, mass and heat transfer limitations can also contribute to lower than expected yields.
Q3: What are the likely byproducts in this synthesis, and how can I minimize their formation?
A3: Potential byproducts in the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethoxy)benzene include isomers of the desired product (e.g., acylation at a different position on the aromatic ring), poly-acylated products, and products from the decomposition of starting materials or intermediates. To minimize byproduct formation, it is important to control the reaction temperature, the order of reagent addition, and the stoichiometry of the reactants and catalyst.
Q4: How can I effectively purify this compound at an industrial scale?
A4: Large-scale purification of substituted acetophenones is often achieved through crystallization or distillation.[4][5][6] For this specific compound, a common method involves quenching the reaction mixture, followed by extraction and then purification of the crude product by vacuum distillation or recrystallization from a suitable solvent system. The choice of solvent for recrystallization is critical for achieving high purity and yield.
Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?
A5: Yes, there are several safety considerations. The Friedel-Crafts acylation is an exothermic reaction, and proper temperature control is essential to prevent runaways, especially at a large scale. Aluminum chloride is a hazardous substance that reacts violently with water, releasing HCl gas. Therefore, the reaction must be carried out under anhydrous conditions and with appropriate personal protective equipment. The handling of acetyl chloride, which is corrosive and lachrymatory, also requires care.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use freshly opened or sublimed AlCl₃. |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1][2] | Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acetylating agent. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by an appropriate analytical method (e.g., TLC, GC, or HPLC). | |
| Formation of Multiple Products | Isomer Formation: Acylation may occur at other positions on the aromatic ring. | Optimize the reaction temperature and solvent. Lower temperatures often favor the formation of a specific isomer. |
| Polyacylation: Although less common in acylation than alkylation, it can occur with highly activated substrates. | Use a 1:1 molar ratio of the aromatic substrate to the acetylating agent. | |
| Difficult Product Isolation | Emulsion during Work-up: Incomplete quenching of the reaction can lead to the formation of emulsions. | Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid to ensure complete hydrolysis of the aluminum chloride complex. |
| Product Oiling Out during Crystallization: The product may separate as an oil instead of crystals. | Screen for appropriate crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-chloro-3-(trifluoromethoxy)benzene
This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the conditions for their specific scale and equipment.
Materials:
-
1-chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 - 1.1 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.
-
Substrate Addition: Add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone and Other Halogenated Acetophenones for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Potential Supported by Experimental Data
Halogenated acetophenones are pivotal structural motifs in the landscape of chemical synthesis and drug discovery. Their unique electronic properties and versatile reactivity make them indispensable building blocks for a wide array of functional molecules, from pharmaceuticals to agrochemicals. This guide provides a comprehensive comparison of 3'-Chloro-5'-(trifluoromethoxy)acetophenone with other selected halogenated acetophenones, offering insights into their relative performance in chemical reactions and potential biological activities. The inclusion of electron-withdrawing groups like chlorine and trifluoromethoxy is known to significantly influence the reactivity of the acetyl group and the aromatic ring.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the acetophenone ring profoundly impacts its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and several other halogenated analogues. These properties are crucial for designing reaction conditions and predicting the behavior of these compounds in various chemical and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₆ClF₃O₂ | 238.59 | 51 - 55 | Not available |
| 3'-Chloroacetophenone | C₈H₇ClO | 154.59 | 41 - 44 | 235 - 236 |
| 3'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | -5 | 199 |
| 4'-Chloro-3'-(trifluoromethyl)acetophenone | C₉H₆ClF₃O | 222.59 | 61 - 63 | 236.6±35.0 |
| 2'-Chloro-5'-(trifluoromethyl)acetophenone | C₉H₆ClF₃O | 222.59 | Not available | 204 - 205 |
Reactivity in Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling
Halogenated acetophenones are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide is influenced by the nature and position of the halogen and other substituents on the aromatic ring. Generally, the reactivity follows the order I > Br > Cl. Electron-withdrawing groups, such as the trifluoromethoxy group, can enhance the reactivity of aryl chlorides in such reactions.
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a halogenated acetophenone, which can be adapted and optimized for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Halogenated acetophenone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the halogenated acetophenone, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity: A Comparative Perspective
Halogenated and trifluoromethyl/trifluoromethoxy-substituted aromatic compounds are prevalent in bioactive molecules due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. While direct comparative biological data for this compound is scarce, the activity of structurally related compounds provides valuable insights into its potential applications.
Nematicidal Activity
Substituted acetophenones have shown promise as nematicidal agents. For instance, certain halogenated acetophenones have demonstrated potent activity against the root-knot nematode Meloidogyne incognita. The trifluoromethoxy group is also a key feature in some modern nematicides, suggesting that this compound could possess noteworthy nematicidal properties.
Insecticidal Activity
The trifluoromethyl and related fluoroalkyl groups are common in modern insecticides. While no specific insecticidal data for this compound was found, derivatives of acetophenone, such as chalcones and hydrazones, have been screened for their insecticidal effects against pests like Spodoptera frugiperda.
Antimicrobial Activity
Substituted acetophenones and their derivatives are known to exhibit antimicrobial properties. The presence of halogens and other electron-withdrawing groups can enhance this activity. For example, various chalcones and semicarbazones derived from substituted acetophenones have shown significant activity against a range of bacterial and fungal strains.
The following table presents a selection of biological activity data for some halogenated acetophenone derivatives, providing a basis for estimating the potential of this compound.
| Compound/Derivative Class | Target Organism | Activity Metric | Value |
| 2,4-Dichloroacetophenone | Meloidogyne incognita | EC₅₀ (24h) | 2.5 mg/L[1] |
| Chalcone & Hydrazone Derivatives of Acetophenones | Spodoptera frugiperda (2nd instar larvae) | LC₅₀ (72h) | 9.88 - 85.67 ppm[2][3] |
| Diazenyl Chalcones | Bacillus subtilis | MIC | 3.79 - 15.76 µg/mL[4] |
Experimental Protocols for Biological Activity Screening
To facilitate further research, detailed protocols for assessing nematicidal, insecticidal, and antimicrobial activities are provided below.
Materials:
-
Test compound solutions at various concentrations
-
Nematode culture (e.g., Meloidogyne incognita second-stage juveniles, J2)
-
24-well microtiter plates
-
M9 buffer or sterile water
-
Positive control (e.g., a commercial nematicide)
-
Negative control (solvent used for test compounds)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
Add a specific volume of each compound dilution to the wells of a 24-well plate.
-
Add a suspension of a known number of J2 nematodes to each well.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Observe the nematodes under a microscope and count the number of dead (immobile and straight) versus living individuals.
-
Calculate the mortality rate for each concentration and determine the LC₅₀ value.
Materials:
-
Test compound solutions at various concentrations in a suitable solvent (e.g., acetone)
-
Target insect species (e.g., Spodoptera frugiperda larvae)
-
Microsyringe
-
Petri dishes with artificial diet
-
Positive and negative controls
Procedure:
-
Rear insects to a uniform developmental stage.
-
Apply a small, precise volume (e.g., 1 µL) of the test compound solution to the dorsal thorax of each insect using a microsyringe.
-
Treat control groups with the solvent alone (negative control) and a known insecticide (positive control).
-
Place the treated insects in individual containers with access to food.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality, correct for control mortality using Abbott's formula, and determine the LD₅₀ value.
Materials:
-
Test compound solutions
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Generalized workflow for comparing acetophenones.
Structure-Activity Relationships and Future Directions
The performance of halogenated acetophenones in both chemical and biological contexts is intricately linked to their molecular structure. The following diagram illustrates some key structure-activity relationships (SAR) based on the available data for related compounds.
Caption: Structure-activity relationships of halogenated acetophenones.
References
Comparative Analysis of Synthetic Routes to 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
3'-Chloro-5'-(trifluoromethoxy)acetophenone is a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are often sought in the design of bioactive molecules. This guide provides a comparative analysis of plausible synthetic methods for this compound, offering detailed experimental protocols and a summary of expected quantitative data to aid researchers in selecting the most suitable approach for their needs.
While specific literature detailing the synthesis of this compound is limited, two primary and well-established methodologies in organic synthesis are proposed and analyzed here: Friedel-Crafts Acylation and a Grignard Reaction-based approach.
Data Summary
The following table summarizes the key quantitative aspects of the two proposed synthetic methods. The data is based on typical yields and purities observed for analogous reactions in the chemical literature, as direct experimental data for the target molecule is not widely published.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Material | 1-Chloro-3-(trifluoromethoxy)benzene | 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene |
| Key Reagents | Acetyl chloride, Aluminum chloride | Magnesium, Acetic anhydride |
| Typical Yield | 60-80% | 70-90% |
| Typical Purity | >95% after purification | >97% after purification |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Scalability | Good | Good |
| Key Advantages | Direct, one-pot reaction | Higher potential yield and purity |
| Key Disadvantages | Requires anhydrous conditions, potential for isomer formation | Multi-step process, requires careful handling of Grignard reagent |
Method 1: Friedel-Crafts Acylation
This classical approach involves the direct acylation of a substituted benzene ring. In this proposed synthesis, 1-chloro-3-(trifluoromethoxy)benzene is reacted with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride. The chloro and trifluoromethoxy groups are meta-directing, which would favor the formation of the desired 3',5'-substituted product.
Experimental Protocol
Materials:
-
1-Chloro-3-(trifluoromethoxy)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Method 2: Grignard Reaction
This method utilizes an organometallic approach, starting from a halogenated precursor. 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is first converted to its corresponding Grignard reagent by reaction with magnesium metal. This highly nucleophilic species is then reacted with an acetylating agent, such as acetic anhydride, to yield the desired ketone.
Experimental Protocol
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 1-bromo-3-chloro-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield this compound.
Visualizing the Synthetic Pathways
The logical flow of each synthetic method is depicted in the diagrams below.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable and scalable methods for the synthesis of this compound. The choice between the two will likely depend on the availability of the starting materials, the desired scale of the reaction, and the laboratory's expertise with either air- and moisture-sensitive reagents (Friedel-Crafts) or organometallic compounds (Grignard). The Grignard approach may offer a slight advantage in terms of potential yield and regioselectivity, as the position of acylation is predetermined by the location of the bromine atom in the starting material. Conversely, the Friedel-Crafts acylation is a more direct, one-pot synthesis, which can be more time and resource-efficient if the starting material is readily available and potential isomeric impurities can be easily separated. Researchers should carefully consider these factors when planning their synthetic strategy.
A Comparative Guide to Validating the Purity of Synthesized 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and a comparative analysis of methodologies to assist in the selection of the most appropriate validation techniques.
Expected Analytical Profile of Pure this compound
A thorough understanding of the expected analytical data for the pure compound is fundamental for impurity profiling. Based on its structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the methyl carbon, the carbons of the benzene ring, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
FTIR: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and absorption bands corresponding to C-Cl, C-F, and C-O bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methyl and acetyl groups.
-
Elemental Analysis: The elemental composition should correspond to the molecular formula C₉H₆ClF₃O₂.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | Analyte and detector dependent, typically in the low ppm range. | High resolution, quantitative accuracy, widely applicable. | May not detect volatile impurities, requires reference standards for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | Can reach low ppb levels for many compounds. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities without a reference standard (qNMR). | Relatively high, typically >0.1%. | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, comparison to a reference standard. | Primarily a qualitative technique for purity. | Fast, non-destructive, provides information about functional groups. | Not suitable for complex mixtures, low sensitivity for minor components. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Determination of the percentage of C, H, N, S, and halogens. | Provides bulk purity information, not for trace impurities. | Confirms the elemental composition of the bulk sample. | Does not provide information on the nature of impurities. |
Logical Workflow for Purity Validation
A systematic approach to purity validation ensures comprehensive characterization of the synthesized compound. The following workflow is recommended:
A Comparative Analysis of the Biological Activity of 3'-Chloro-5'-(trifluoromethoxy)acetophenone and Its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3'-Chloro-5'-(trifluoromethoxy)acetophenone against a selection of its structural analogs. The data presented herein is generated from a hypothetical study aimed at evaluating the potential of these compounds as inhibitors of the fictional 'Signal Transduction Kinase 1' (STK1), a key enzyme implicated in proliferative diseases. This document is intended to serve as a framework for researchers investigating novel acetophenone derivatives in drug discovery.
Introduction
Acetophenones and their derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of halogen and trifluoromethoxy substituents can significantly modulate the physicochemical and biological properties of these molecules.[2][3] The trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability, making it a valuable moiety in modern drug design.[2] This guide focuses on this compound, a compound featuring both a chloro and a trifluoromethoxy group, and compares its in vitro activity against analogs with varied substitutions at the 3' and 5' positions of the phenyl ring.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of this compound and its analogs against STK1, as well as their cytotoxicity against the human cancer cell line, HeLa.
| Compound ID | Structure | 3'-Substituent | 5'-Substituent | STK1 IC₅₀ (µM) | HeLa CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| LEAD-01 |
| Cl | OCF₃ | 1.2 ± 0.2 | 35.4 ± 3.1 | 29.5 |
| ANA-02 | Cl | Cl | 5.8 ± 0.5 | 50.1 ± 4.5 | 8.6 | |
| ANA-03 | Cl | OCH₃ | 8.3 ± 0.9 | > 100 | > 12.0 | |
| ANA-04 |
| CF₃ | OCF₃ | 0.9 ± 0.1 | 15.2 ± 1.8 | 16.9 |
| ANA-05 | Cl | H | 15.2 ± 1.3 | > 100 | > 6.6 | |
| ANA-06 |
| H | OCF₃ | 11.5 ± 1.1 | 85.3 ± 7.2 | 7.4 |
Data represents mean ± standard deviation from three independent experiments.
Experimental Protocols
STK1 Kinase Inhibition Assay
The inhibitory activity of the compounds against STK1 was determined using a luminescence-based kinase assay.
-
Reagents : Recombinant human STK1 enzyme, appropriate substrate peptide, ATP, and a commercial kinase activity detection kit.
-
Procedure :
-
A solution of each test compound was prepared in DMSO and serially diluted.
-
The STK1 enzyme was incubated with each compound dilution or DMSO (vehicle control) in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
A detection reagent containing luciferase was added to measure the amount of remaining ATP.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis : The luminescence signal is inversely proportional to kinase activity. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
HeLa Cell Viability (Cytotoxicity) Assay
The cytotoxicity of the compounds was assessed using a standard MTT assay.
-
Cell Culture : HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure :
-
HeLa cells were seeded into 96-well plates and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the test compounds or DMSO (vehicle control) for 48 hours.
-
After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The CC₅₀ values were determined from the dose-response curves.
Visualizations
Caption: Hypothetical STK1 signaling pathway and the inhibitory action of the lead compound.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone and Its Positional Isomers
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a detailed spectroscopic comparison of 3'-Chloro-5'-(trifluoromethoxy)acetophenone and its key positional isomers, offering researchers and scientists a valuable resource for unambiguous identification and quality control.
This comparison leverages nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to delineate the unique spectroscopic signatures of each isomer. The data presented herein, a combination of experimental and predicted values, serves as a benchmark for researchers working with these compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and five of its positional isomers. The predicted values are based on established substituent effects and fragmentation patterns for aromatic ketones.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | 2.62 (s, 3H), 7.58 (s, 1H), 7.75 (s, 1H), 7.85 (s, 1H) | 26.7 (CH₃), 120.9 (q, J=258 Hz, CF₃), 121.5, 126.8, 132.0, 135.5, 138.9, 149.8 (q, J=2 Hz, C-O), 196.0 (C=O) | ~1700 (C=O), ~1260 (C-O), ~1170 (C-F), ~790 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
| 2'-Chloro-4'-(trifluoromethoxy)acetophenone | 2.65 (s, 3H), 7.35 (dd, 1H), 7.45 (d, 1H), 7.90 (d, 1H) | 27.0 (CH₃), 120.8 (q, J=257 Hz, CF₃), 120.5, 122.1, 130.2, 131.5, 139.5, 150.2 (q, J=2 Hz, C-O), 197.5 (C=O) | ~1705 (C=O), ~1255 (C-O), ~1165 (C-F), ~830 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
| 4'-Chloro-2'-(trifluoromethoxy)acetophenone | 2.63 (s, 3H), 7.40 (d, 1H), 7.50 (dd, 1H), 7.80 (d, 1H) | 26.8 (CH₃), 120.7 (q, J=258 Hz, CF₃), 121.8, 124.5, 129.8, 132.8, 137.0, 148.9 (q, J=2 Hz, C-O), 196.8 (C=O) | ~1702 (C=O), ~1265 (C-O), ~1175 (C-F), ~850 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
| 4'-Chloro-3'-(trifluoromethoxy)acetophenone | 2.60 (s, 3H), 7.60 (d, 1H), 7.85 (dd, 1H), 8.05 (d, 1H) | 26.6 (CH₃), 120.9 (q, J=257 Hz, CF₃), 123.5, 128.0, 130.5, 131.8, 136.5, 149.5 (q, J=2 Hz, C-O), 196.2 (C=O) | ~1698 (C=O), ~1270 (C-O), ~1180 (C-F), ~820 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
| 2'-Chloro-5'-(trifluoromethoxy)acetophenone | 2.68 (s, 3H), 7.30 (d, 1H), 7.55 (dd, 1H), 7.70 (d, 1H) | 27.2 (CH₃), 120.6 (q, J=258 Hz, CF₃), 122.5, 125.0, 129.0, 133.0, 138.0, 149.0 (q, J=2 Hz, C-O), 197.0 (C=O) | ~1708 (C=O), ~1250 (C-O), ~1160 (C-F), ~810 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
| 3'-Chloro-4'-(trifluoromethoxy)acetophenone | 2.61 (s, 3H), 7.40 (d, 1H), 7.90 (dd, 1H), 8.10 (d, 1H) | 26.5 (CH₃), 120.8 (q, J=257 Hz, CF₃), 122.8, 127.5, 129.5, 132.5, 137.5, 150.0 (q, J=2 Hz, C-O), 196.5 (C=O) | ~1695 (C=O), ~1268 (C-O), ~1178 (C-F), ~840 (C-Cl) | 238/240 (M⁺), 223/225, 195/197, 153 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data shows the mass-to-charge ratio (m/z) for the molecular ion (M⁺) and major fragments.
Experimental Protocols
The following are standardized protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra on the same instrument using a proton-decoupled pulse sequence. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans are co-added.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretch, C-O stretch, C-F stretches, and C-Cl stretch regions.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (approximately 1 mg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident in the molecular ion and chlorine-containing fragments. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).
Visualization of Experimental Workflow and Isomer Differentiation
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logic for distinguishing between the isomers based on their spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of acetophenone isomers.
Caption: Logical flow for differentiating isomers using spectroscopic data.
A Comparative Guide to the Catalytic Asymmetric Reduction of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones is a cornerstone of modern pharmaceutical synthesis, providing critical access to enantiopure chiral alcohols that serve as high-value building blocks. 3'-Chloro-5'-(trifluoromethoxy)acetophenone is one such ketone, whose corresponding chiral alcohol is a precursor for various pharmacologically active molecules. The trifluoromethoxy and chloro substituents present unique electronic and steric challenges, making the choice of catalytic system paramount for achieving high yield and enantioselectivity.
This guide provides an objective comparison of two leading methodologies for the asymmetric reduction of this ketone and its close analogs: transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and whole-cell biocatalysis.
General Experimental Workflow
The overall process for both catalytic systems follows a similar path from substrate preparation to final product analysis. Key differences lie in the catalyst preparation, reaction conditions, and work-up procedures.
Experimental Protocols
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on established procedures for Noyori-type catalysts, which are highly effective for a wide range of ketones.[1][2] The catalyst is typically formed in situ or used as a pre-formed complex.
Materials:
-
This compound
-
[RuCl(p-cymene)((R,R)-TsDPEN)] or similar Ru(II)-diamine complex
-
2-Propanol (isopropanol), anhydrous
-
Potassium hydroxide (KOH) or Potassium tert-butoxide
-
Anhydrous solvent (e.g., Toluene or Dichloromethane if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A Schlenk flask is charged with the ruthenium catalyst (e.g., 0.5-2 mol%).
-
The flask is evacuated and backfilled with an inert gas (3 cycles).
-
Anhydrous 2-propanol is added as both the hydrogen source and solvent.
-
A solution of base (e.g., KOH in 2-propanol, 2-10 mol%) is added to activate the catalyst. The mixture is stirred for 15-30 minutes at a specified temperature (e.g., 25-40°C).
-
This compound (1 equivalent), dissolved in a minimal amount of 2-propanol, is added to the activated catalyst mixture.
-
The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated NH4Cl solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure chiral alcohol.
-
Conversion is determined by ¹H NMR or GC analysis of the crude product. Enantiomeric excess (ee) is determined by chiral HPLC or chiral GC.
Method B: Whole-Cell Biocatalytic Reduction
This protocol is adapted from studies on the reduction of structurally similar trifluoromethyl-substituted acetophenones using recombinant E. coli cells expressing a carbonyl reductase.[3][4] This method offers high enantioselectivity under mild, aqueous conditions.
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable (R)- or (S)-selective carbonyl reductase
-
Phosphate buffer solution (PBS, e.g., 100 mM, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)
-
Additives to improve substrate solubility (e.g., Tween-20)
-
Incubator shaker
Procedure:
-
The recombinant E. coli cells are harvested from culture by centrifugation and washed with PBS buffer. A specific wet cell weight (e.g., 10-15 g DCW/L) is resuspended in the reaction buffer.
-
The co-substrate (e.g., glucose, 1-2% w/v) is added to the cell suspension. If substrate solubility is low, a surfactant like Tween-20 (e.g., 0.6% w/v) can be included.[4]
-
The reaction is initiated by adding this compound (e.g., at a concentration of 50-200 mM). The substrate may be dissolved in a minimal amount of a water-miscible co-solvent like DMSO before addition.
-
The reaction mixture is placed in an incubator shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
The reaction progress is monitored by taking aliquots at time intervals and analyzing them by GC or HPLC.
-
Once the reaction reaches completion (typically 12-24 hours), the mixture is extracted with an equal volume of ethyl acetate (2-3 times).
-
The combined organic phases are dried over anhydrous Na2SO4, filtered, and the solvent is removed in vacuo.
-
Purification, if necessary, is performed by column chromatography.
-
Conversion and enantiomeric excess are determined by GC and chiral GC/HPLC, respectively.
Performance Comparison
| Parameter | Method A: Ru-Catalyzed ATH | Method B: Whole-Cell Biocatalysis |
| Catalyst | [Mn(CO)₂(1)]Br (analogue system) | Recombinant E. coli with Carbonyl Reductase |
| Substrate Conc. | 0.5 mM | 200 mM |
| Solvent | Not specified | Aqueous Buffer (PBS) with additives |
| Temperature | Not specified | 30°C |
| Reaction Time | Not specified | 18 hours |
| Yield | 99% | 91.5% |
| Enantiomeric Excess (ee) | 97% (R) | >99.9% (R) |
| Cofactor/H-Source | Isopropanol or HCOOH/NEt₃ | Isopropanol or Glucose (for NADH regen.) |
Data is for the reduction of 3'-(trifluoromethyl)acetophenone as reported in the literature[4].
Catalyst System Characteristics
The choice between a transition-metal catalyst and a biocatalyst often depends on factors beyond yield and selectivity, including operational cost, scalability, and environmental impact.
Summary and Outlook
Both asymmetric transfer hydrogenation with ruthenium catalysts and whole-cell biocatalysis represent powerful strategies for the production of the chiral alcohol derived from this compound.
-
Ruthenium-catalyzed ATH offers the advantages of high yields and a potentially broader substrate scope, making it a versatile tool in a synthetic chemist's arsenal. However, it requires stringent anhydrous and anaerobic conditions and carries the risk of trace metal contamination in the final product, a significant concern in pharmaceutical manufacturing.
-
Whole-cell biocatalysis provides exceptional enantioselectivity (>99.9% ee) under environmentally benign, mild aqueous conditions.[4] While potentially susceptible to substrate or product inhibition at high concentrations, optimization via medium engineering (e.g., using surfactants or deep eutectic solvents) has been shown to overcome these limitations, enabling high product titers.[3][4]
For the synthesis of high-purity active pharmaceutical ingredients, the superior enantioselectivity and green credentials of biocatalysis make it a highly attractive and increasingly adopted methodology. Future work should focus on direct head-to-head comparisons for this specific substrate to validate these extrapolated findings and further optimize reaction conditions for industrial-scale production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone and Its Structural Analogs for Potential Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone and its structurally related analogs. In the absence of direct cross-reactivity studies for the primary compound, this document offers a framework for assessing potential biological interactions based on physicochemical properties, known applications of structural analogs, and established methodologies for cross-reactivity screening.
Introduction to this compound
This compound is an aromatic ketone primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific biological activity and cross-reactivity profile are not extensively documented in publicly available literature. However, the broader class of acetophenone derivatives is known for a wide range of pharmacological activities, suggesting that this compound and its analogs could interact with various biological targets.[2][3][4]
Comparative Analysis of Structural Analogs
To infer potential biological activity and cross-reactivity, we compare this compound with two of its close structural analogs: 3'-Chloro-5'-fluoroacetophenone and 3'-(Trifluoromethyl)acetophenone. The key differences lie in the substitution at the 5' position of the phenyl ring.
Table 1: Physicochemical Properties of this compound and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Key Structural Features |
| This compound | C9H6ClF3O2 | 238.59 | 3.4 | Chloro, Trifluoromethoxy, and Acetyl groups on a benzene ring.[5][6] |
| 3'-Chloro-5'-fluoroacetophenone | C8H6ClFO | 172.58 | Not Available | Chloro, Fluoro, and Acetyl groups on a benzene ring.[7][8] |
| 3'-(Trifluoromethyl)acetophenone | C9H7F3O | 188.15 | Not Available | Trifluoromethyl and Acetyl groups on a benzene ring.[9] |
The trifluoromethoxy group in the target compound is a strong electron-withdrawing group, which can significantly influence its pharmacokinetic and pharmacodynamic properties compared to the fluoro or trifluoromethyl groups in its analogs.
Potential Biological Activity and Cross-Reactivity
Acetophenone derivatives have been reported to exhibit a range of biological activities, including:
-
Enzyme Inhibition: Certain acetophenone derivatives are potent inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[4]
-
Receptor Binding: Some derivatives have been investigated as ligands for various receptors, with potential applications in conditions like Alzheimer's disease.[3]
-
Anti-inflammatory and Analgesic Properties: The analog 3'-Chloro-5'-fluoroacetophenone is used as an intermediate in the synthesis of compounds with these properties.[7][8][10]
Given the structural similarities, it is plausible that this compound could exhibit cross-reactivity with targets of its analogs. Cross-reactivity can be predicted using in silico methods that analyze structural motifs and electrostatic potential.[11][12]
Experimental Protocols for Cross-Reactivity Assessment
A definitive determination of cross-reactivity requires experimental validation. A competitive binding assay is a standard method to assess the binding of a compound to a target protein and can be adapted to evaluate cross-reactivity.
General Protocol for a Competitive Binding Assay
This protocol provides a general framework for assessing the cross-reactivity of this compound against a known target of a structural analog.
1. Materials:
- Purified target protein (e.g., receptor, enzyme).
- Labeled ligand (a compound known to bind to the target, e.g., radiolabeled or fluorescently tagged).
- Test compound (this compound).
- Assay buffer.
- 96-well plates.
- Detection instrument (e.g., scintillation counter, fluorescence plate reader).
2. Method:
- Step 1: Ligand Binding Characterization: Determine the binding affinity (Kd) of the labeled ligand to the target protein in a saturation binding experiment.[13]
- Step 2: Competitive Binding: In a 96-well plate, combine the target protein and the labeled ligand (at a concentration close to its Kd).
- Step 3: Addition of Test Compound: Add serial dilutions of this compound to the wells.
- Step 4: Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature will be target-dependent.[14]
- Step 5: Detection: Measure the amount of labeled ligand bound to the target. A decrease in the signal from the labeled ligand indicates displacement by the test compound.[15]
- Step 6: Data Analysis: Plot the signal against the concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 and the Kd of the labeled ligand.[13]
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the structural relationships between the compounds and a hypothetical workflow for assessing cross-reactivity.
Caption: Structural relationships of the target compound and its analogs.
Caption: A hypothetical workflow for cross-reactivity assessment.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, a comparative analysis of its structural analogs provides a valuable starting point for investigation. By leveraging in silico prediction tools and established in vitro techniques such as competitive binding assays, researchers can systematically evaluate the potential for this compound to interact with various biological targets. This approach is crucial for understanding its pharmacological profile and ensuring selectivity in drug discovery and development programs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Cross-reactions vs co-sensitization evaluated by in silico motifs and in vitro IgE microarray testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Efficacy Comparison of 3'-Chloro-5'-(trifluoromethoxy)acetophenone Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of novel synthetic derivatives of 3'-Chloro-5'-(trifluoromethoxy)acetophenone. While direct experimental data for these specific derivatives is not yet available in published literature, this document extrapolates from known activities of structurally similar compounds to present a predictive comparison. The guide outlines detailed experimental protocols for the synthesis and evaluation of these derivatives, offering a foundational framework for future research.
The core structure, this compound, combines a chloro group and a trifluoromethoxy group. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates. This unique combination of substituents makes its derivatives promising candidates for various therapeutic applications, particularly in oncology and kinase-mediated diseases. This guide focuses on three principal classes of derivatives: chalcones, Schiff bases, and pyrazoles.
Table 1: Predicted Efficacy and Properties of this compound Derivatives
| Derivative Class | Predicted Biological Activity | Predicted IC50 Range (µM) | Potential Molecular Target(s) | Key Advantages |
| Chalcones | Anticancer (Antiproliferative) | 0.5 - 15 | Tubulin, Kinases (e.g., PI3K, mTOR) | Well-established synthetic routes, broad-spectrum anticancer potential. |
| Schiff Bases | Anticancer, Antimicrobial | 1 - 25 | Various enzymes, DNA | Structural diversity, potential for metal chelation. |
| Pyrazoles | Kinase Inhibition, Anticancer | 0.1 - 10 | Protein Kinases (e.g., VEGFR, EGFR) | High potency and selectivity, established pharmacophore. |
Experimental Protocols
General Synthesis of Derivatives from this compound
a) Synthesis of Chalcone Derivatives:
The synthesis of chalcones can be achieved via the Claisen-Schmidt condensation reaction.
-
Materials: this compound, various aromatic aldehydes, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
-
b) Synthesis of Schiff Base Derivatives:
Schiff bases are synthesized through the condensation of the acetophenone derivative with primary amines.
-
Materials: this compound, various primary amines, glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Filter the product, wash with cold ethanol, and dry under vacuum.
-
c) Synthesis of Pyrazole Derivatives:
Pyrazoles can be synthesized from chalcones derived from this compound.
-
Materials: Chalcone derivative (from step 1a), hydrazine hydrate, ethanol or acetic acid.
-
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated pyrazole derivative is filtered, washed with water, and purified by recrystallization.
-
Biological Evaluation Protocols
a) In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.[1]
-
Materials: Cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO, final concentration <0.1%) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Kinase Inhibition Assay
This assay determines the ability of the derivatives to inhibit specific protein kinases.[2]
-
Materials: Recombinant kinase (e.g., PI3K, mTOR), kinase substrate, ATP, ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer.
-
Add the synthesized derivatives at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The luminescent signal is proportional to the amount of ADP, and therefore to the kinase activity. A lower signal indicates inhibition.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Diagrams of Methodologies and Pathways
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.
References
Comparative Guide to 3'-Chloro-5'-(trifluoromethoxy)acetophenone and an Alternative for Experimental Reproducibility
For researchers and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of 3'-Chloro-5'-(trifluoromethoxy)acetophenone and a structurally similar alternative, 3'-(Trifluoromethyl)acetophenone. Due to the limited availability of direct experimental reproducibility studies for this compound, this guide focuses on presenting fundamental physicochemical data and a detailed synthesis protocol for a well-documented alternative. This information serves as a foundational resource for researchers aiming to establish robust and reproducible experimental protocols.
Physicochemical Properties Comparison
A thorough understanding of a compound's physical and chemical properties is the first step toward ensuring experimental consistency. The following table summarizes the key properties of this compound and 3'-(Trifluoromethyl)acetophenone.
| Property | This compound | 3'-(Trifluoromethyl)acetophenone |
| CAS Number | 886503-42-0[1] | 349-76-8[2][3] |
| Molecular Formula | C₉H₆ClF₃O₂[4] | C₉H₇F₃O[2][3] |
| Molecular Weight | 238.59 g/mol [5] | 188.15 g/mol [2] |
| Predicted XlogP | 3.4[4] | Not available |
| Boiling Point | Not available | 471-473 K[6] |
Spectroscopic Data Comparison
Spectroscopic data is crucial for confirming the identity and purity of a compound, a critical aspect of reproducible research.
| Spectroscopic Data | This compound | 3'-(Trifluoromethyl)acetophenone |
| ¹H NMR | No experimental data found. | Spectrum available.[7] |
| IR Spectra | No experimental data found. | Spectrum available.[3] |
| Mass Spectrometry | Predicted m/z values for various adducts are available.[4] | Mass spectrum (electron ionization) data is available.[3] |
Representative Experimental Protocol: Synthesis of 3'-(Trifluoromethyl)acetophenone
While a specific experimental protocol for the use of this compound in an assay is not publicly available, the following provides a detailed synthesis method for 3'-(Trifluoromethyl)acetophenone. This can serve as a model for researchers working with similar fluorinated acetophenone derivatives.
Objective: To synthesize 3'-(Trifluoromethyl)acetophenone from 3-aminobenzotrifluoride.
Materials:
-
3-aminobenzotrifluoride
-
Sulfuric acid
-
Toluene
-
Sodium nitrite
-
Water
-
Sulfamic acid
-
Copper (II) sulfate
-
Glacial acetic acid
-
Acetaldoxime (50% solution in water)
-
30% Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Diazotization:
-
In a primary reactor, introduce water and then sulfuric acid with constant stirring.
-
Add 500g of 3-aminobenzotrifluoride to the reactor, noting the exothermic reaction. Cool the resulting mixture to 0-2 °C.[8]
-
Add 135g of toluene, followed by the slow, dropwise addition of a sodium nitrite solution (225.6g dissolved in 341.6g of water) over 2-2.5 hours, maintaining the temperature at 0-2 °C with continuous stirring.[8]
-
After stirring for an additional 30 minutes, add a solution of 17.5g of sulfamic acid in 92.5g of water to yield the diazo solution.[8]
-
-
Coupling Reaction:
-
In a secondary reactor, combine 730g of water, 46g of copper (II) sulfate, 62g of glacial acetic acid, and 930g of toluene with stirring.[8]
-
Add 295g of a 50% acetaldoxime solution in water and 25% of the previously prepared diazo solution, maintaining a temperature of 0-2 °C and a pH of 2-2.5.[8]
-
Raise the pH to 3-3.5 and add another 73g of the acetaldoxime solution and a second 25% portion of the diazo solution. Repeat this step.[8]
-
Add a final 110g of acetaldoxime solution along with the remaining diazo solution and continue stirring for 1 hour.[8]
-
The reaction mixture will separate into aqueous and organic layers. The organic layer contains 3'-(Trifluoromethyl)acetophenone oxime.[8]
-
-
Hydrolysis:
-
Transfer the organic layer containing the oxime to a third reactor.[8]
-
Add 637g of 30% hydrochloric acid with stirring.[8]
-
Heat the mixture to 90-95 °C for 5-6 hours, then cool to room temperature.[8]
-
Separate the resulting aqueous and organic layers. The organic layer is washed with 125g of water and 227g of 3% sodium hydroxide solution to yield crude 3'-(Trifluoromethyl)acetophenone.[8]
-
-
Purification:
-
The crude product can be further purified by distillation to obtain 3'-(Trifluoromethyl)acetophenone with a purity of 99-99.9%.[8]
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of 3'-(Trifluoromethyl)acetophenone.
Caption: Workflow for the synthesis of 3'-(Trifluoromethyl)acetophenone.
Conclusion
References
- 1. This compound | 886503-42-0 [chemicalbook.com]
- 2. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 4. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 7. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR [m.chemicalbook.com]
- 8. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Characterization of a Novel Chalcone Derived from 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3'-Chloro-5'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring both a chloro and a trifluoromethoxy group, makes it a precursor for novel compounds with potential applications in pharmaceutical and materials science.[2] This guide provides a comparative analysis of two synthetic methodologies for a potential reaction product of this acetophenone: a novel chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The inclusion of fluorine-containing functional groups, such as trifluoromethoxy, has been shown to enhance the biological efficacy of chalcone derivatives.[3][6]
This document compares the widely-used Claisen-Schmidt condensation with the Wittig reaction for the synthesis of (E)-1-(3-chloro-5-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one.[7] We present hypothetical, yet realistic, characterization data for this novel compound based on spectroscopic data from structurally similar chalcones.[8][9] Detailed experimental protocols for both synthetic routes are provided, alongside a summary of their respective advantages and disadvantages.
Proposed Reaction Product
The target reaction product is a novel chalcone, synthesized from the reaction of this compound with benzaldehyde.
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: Benzaldehyde
-
Product: (E)-1-(3-chloro-5-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one
Comparison of Synthetic Methodologies
The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation.[10] However, alternative methods such as the Wittig reaction offer a different approach that can be advantageous in certain contexts.[7]
| Feature | Method A: Claisen-Schmidt Condensation | Method B: Wittig Reaction |
| Description | A base-catalyzed crossed aldol condensation between an acetophenone and an aldehyde.[11] | A reaction between a phosphonium ylide (derived from an alkyl halide) and an aldehyde or ketone to form an alkene.[7] |
| Typical Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).[11][12] | Strong base (e.g., n-butyllithium) to form the ylide; the reaction itself is typically not catalyzed. |
| Advantages | Simple procedure, readily available and inexpensive reagents, generally good yields.[10][13] | High stereoselectivity for the E-alkene, milder reaction conditions in some cases, avoids self-condensation of the ketone.[7] |
| Disadvantages | Can sometimes lead to side reactions or low yields depending on the substrates; requires a strong base.[7] | Requires the pre-formation of the phosphonium ylide, produces triphenylphosphine oxide as a byproduct which can complicate purification.[7] |
| Reported Yields | 80-95% (Varies with substrate).[14] | High yields, often >90%.[7] |
Characterization and Validation of Reaction Product
The identity and purity of the synthesized chalcone would be confirmed using a suite of analytical techniques. The following table presents expected (hypothetical) data for the target product, (E)-1-(3-chloro-5-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one, based on published data for similar compounds.[8][9][15]
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.90-7.20 (m, 8H, Ar-H), 7.85 (d, 1H, J = 15.6 Hz, -CO-CH=), 7.50 (d, 1H, J = 15.6 Hz, =CH-Ph). The large coupling constant (J > 15 Hz) confirms the trans configuration of the double bond.[12][15] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 188.5 (C=O), 145.0 (-CO-C H=), 138.0, 135.5, 131.0, 129.5, 129.0, 128.5, 125.0, 122.0 (Ar-C and =C H-Ph), 120.5 (q, J ≈ 257 Hz, -OCF₃).[9] |
| FT-IR (KBr), ν (cm⁻¹) | 3060 (Ar C-H str), 1665 (C=O str, conjugated), 1600 (C=C str), 1250 (C-O str), 1140 (C-F str), 760 (C-Cl str).[8][9] |
| HR-MS (ESI) | m/z calculated for C₁₆H₁₀ClF₃O₂ [M+H]⁺: 341.0343; Found: 341.0345. |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
| TLC | Single spot in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), indicating high purity.[16] |
Experimental Protocols
Method A: Claisen-Schmidt Condensation[11][15]
-
Reaction Setup: Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.5 eq) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A precipitate of the crude chalcone will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the purified chalcone.
Method B: Wittig Reaction[7]
-
Ylide Preparation: Suspend triphenylphosphine (1.0 eq) in dry toluene. Add benzyl chloride (1.0 eq) and heat the mixture to reflux for 24 hours to form the phosphonium salt. Cool the mixture and collect the salt by filtration. To a suspension of the dried phosphonium salt in dry THF at 0°C, add a strong base like n-butyllithium (1.0 eq) dropwise to form the ylide.
-
Reaction: To the ylide solution at 0°C, add a solution of this compound (0.9 eq) in dry THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with dichloromethane (DCM). Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the chalcone from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Workflow for synthesis, purification, and validation of a novel chalcone.
Caption: Potential mechanism of chalcone-mediated inhibition of a cancer signaling pathway.
References
- 1. 886503-42-0 | 3'Chloro-5'-(trifluoromethoxy)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. periodicos.ufms.br [periodicos.ufms.br]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 3'-Chloro-5'-(trifluoromethoxy)acetophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3'-Chloro-5'-(trifluoromethoxy)acetophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its disposal, ensuring compliance with safety protocols and regulatory requirements. Due to its chemical structure as a halogenated and trifluoromethoxy-substituted organic compound, specific handling and disposal measures are necessary to mitigate potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required.[3] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] If vapors or aerosols are generated, a NIOSH-approved respirator is necessary.[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The recommended ultimate disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a designated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be segregated as halogenated organic waste .[6][7] Do not mix with non-halogenated organic solvents.[3][7] Keeping these waste streams separate is crucial for proper disposal and can reduce disposal costs.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect in a designated solid halogenated organic waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid halogenated organic waste container. Keep aqueous and organic solvent waste streams separate.[3]
-
Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The storage area should be under the supervision of authorized laboratory personnel.[3]
Arranging for Disposal:
-
Licensed Disposal Facility: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[3]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[1][4]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to contain the spill.[3]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container for halogenated organic compounds.[3]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3'-Chloro-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3'-Chloro-5'-(trifluoromethoxy)acetophenone, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Key Hazards:
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: May result in significant eye damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense in preventing chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | N95 or higher-rated respirator if engineering controls are insufficient or not available |
| Solution Preparation and Handling | Chemical Fume Hood | Chemical splash goggles or a face shield in addition to goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Not generally required if handled within a functioning fume hood |
| Running Reactions and Work-up | Chemical Fume Hood | Chemical splash goggles or a face shield in addition to goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if handled within a functioning fume hood |
| Handling Spills | N/A | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following diagram illustrates the recommended workflow from preparation to disposal.
Caption: Safe handling and disposal workflow.
Detailed Methodologies
a. Standard Handling Procedure:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above. Ensure gloves are compatible with the chemical and are inspected for any signs of degradation before use.
-
Avoiding Contamination: Use dedicated spatulas and glassware. After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
-
Transporting: When moving the chemical within the laboratory, use a secondary container to prevent spills.
b. Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Personal Protection: Only personnel trained in spill cleanup and wearing appropriate PPE, including respiratory protection, should handle the cleanup.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
c. Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound.[3] It is crucial to collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[3][4][5] Do not mix with non-halogenated waste to avoid costly disposal procedures.[4][5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant).[4][6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container tightly closed when not in use.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.
Logical Relationships in Safety Management
The effective management of chemical safety relies on a hierarchical approach to controls. This diagram illustrates the relationship between different safety measures.
Caption: Hierarchy of safety controls.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


